Dimethyl 2-(2-pyrimidyl)malonate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-pyrimidin-2-ylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-14-8(12)6(9(13)15-2)7-10-4-3-5-11-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEKYGUUQKFFTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=NC=CC=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463002 | |
| Record name | DIMETHYL 2-(2-PYRIMIDYL)MALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93271-75-1 | |
| Record name | DIMETHYL 2-(2-PYRIMIDYL)MALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl 2-(2-pyrimidyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Dimethyl 2-(2-pyrimidyl)malonate, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a specific, published experimental protocol for this compound, this document outlines a plausible and robust synthetic route based on established chemical principles, alongside predicted characterization data.
Introduction
This compound is a substituted malonic ester derivative incorporating a pyrimidine ring. The pyrimidine moiety is a cornerstone in the structure of numerous biologically active compounds, including approved drugs and investigational new drug candidates. The malonate functional group provides a versatile handle for further chemical modifications, such as decarboxylation, alkylation, and cyclization reactions, making this compound a key intermediate in the synthesis of more complex heterocyclic systems.
Synthesis Pathway
The most logical and widely employed method for the synthesis of α-heteroaryl malonic esters is the nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a halogen, from the heteroaromatic ring by the enolate of a malonic ester. In the case of this compound, the proposed synthesis involves the reaction of a 2-halopyrimidine with dimethyl malonate in the presence of a strong base.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Representative)
The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on analogous reactions and should be optimized for specific laboratory conditions.
Materials:
-
Dimethyl malonate
-
2-Chloropyrimidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with sodium hydride (1.2 eq). The flask is flushed with nitrogen, and anhydrous THF is added via syringe.
-
Enolate Formation: The suspension is cooled to 0 °C in an ice bath. Dimethyl malonate (1.1 eq) is added dropwise to the stirred suspension. The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Nucleophilic Substitution: A solution of 2-chloropyrimidine (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is cooled to 0 °C and quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.
Characterization Data (Predicted)
Table 1: Predicted Physicochemical and Spectroscopic Data
| Parameter | Predicted Value |
| Molecular Formula | C₉H₁₀N₂O₄ |
| Molecular Weight | 210.19 g/mol |
| Appearance | Colorless to pale yellow oil or low melting solid |
| Boiling Point | Not determined; expected to be high, likely requiring vacuum distillation. |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.75 (d, J = 4.8 Hz, 2H, H-4, H-6 of pyrimidine), 7.20 (t, J = 4.8 Hz, 1H, H-5 of pyrimidine), 5.10 (s, 1H, CH), 3.80 (s, 6H, 2 x OCH₃) ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 167.0 (C=O), 158.0 (C-2 of pyrimidine), 157.5 (C-4, C-6 of pyrimidine), 120.0 (C-5 of pyrimidine), 55.0 (CH), 53.0 (OCH₃) ppm. |
| IR (neat) | ν 3050 (Ar C-H), 2950 (C-H), 1740 (C=O, ester), 1580, 1560 (C=N, C=C, pyrimidine ring), 1250 (C-O) cm⁻¹. |
| Mass Spectrometry (ESI+) | m/z 211.0662 [M+H]⁺, 233.0481 [M+Na]⁺. |
Characterization Workflow
The successful synthesis of this compound should be confirmed through a standard characterization workflow to ensure purity and structural integrity.
Caption: General workflow for the characterization of the target compound.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic protocol offers a reliable starting point for its preparation in a laboratory setting. The predicted characterization data serves as a useful reference for researchers working on the synthesis and application of this and related compounds in the pursuit of novel therapeutic agents. Further experimental validation is encouraged to establish a definitive and optimized procedure.
An In-depth Technical Guide to Dimethyl 2-(2-Pyrimidyl)malonate (CAS 93271-75-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the currently available technical information on Dimethyl 2-(2-Pyrimidyl)malonate. Significant gaps exist in the scientific literature regarding its detailed experimental protocols, comprehensive physicochemical properties, and biological activity. This guide will present the known information and clearly delineate areas where data is absent, suggesting avenues for future research.
Introduction
This compound, identified by the CAS number 93271-75-1, is a chemical compound belonging to the pyrimidine and malonic ester families.[1] Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Malonic esters are versatile synthons in organic chemistry, widely used for the synthesis of a variety of carbocyclic and heterocyclic compounds. This guide provides a summary of the known structural and physical properties of this compound and explores the potential biological activities based on related compounds.
Chemical Structure and Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 93271-75-1 | [1] |
| Molecular Formula | C₉H₁₀N₂O₄ | [1] |
| Molecular Weight | 210.19 g/mol | [1] |
| IUPAC Name | dimethyl 2-(pyrimidin-2-yl)propanedioate | |
| Canonical SMILES | COC(=O)C(C(=O)OC)C1=NC=CC=N1 | [5] |
| Physical Form | Liquid | |
| Storage Temperature | Room temperature, sealed in dry conditions |
Structural Visualization
The 2D chemical structure of this compound is depicted below.
Caption: 2D Structure of this compound.
Synthesis
Caption: Proposed Synthetic Workflow for this compound.
Proposed Experimental Protocol (Hypothetical):
-
Enolate Formation: To a solution of sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), an equimolar amount of dimethyl malonate would be added dropwise at a reduced temperature (e.g., 0 °C). The reaction mixture would be stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of dimethyl malonate.
-
Nucleophilic Substitution: 2-Chloropyrimidine, dissolved in the same anhydrous solvent, would then be added to the reaction mixture. The reaction would likely be heated to facilitate the nucleophilic aromatic substitution reaction.
-
Workup and Purification: Upon completion of the reaction (monitored by thin-layer chromatography), the reaction would be quenched with a saturated aqueous solution of ammonium chloride. The product would be extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel.
Note: This is a hypothetical protocol and would require experimental optimization and validation.
Spectroscopic Data
No specific experimental spectroscopic data (NMR, FT-IR, Mass Spectrometry) for this compound has been found in the public domain. However, data for the parent compound, dimethyl malonate, is available and can serve as a reference.[7][8][9][10][11]
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the methyl ester protons (singlet, ~3.7 ppm), the methine proton (singlet or triplet, depending on coupling), and the protons of the pyrimidine ring (doublets and triplets in the aromatic region, ~7.0-9.0 ppm).
-
¹³C NMR: Resonances for the carbonyl carbons of the ester groups (~165-170 ppm), the methine carbon, the methyl carbons of the ester groups (~52 ppm), and the carbons of the pyrimidine ring.
-
FT-IR: Characteristic absorption bands for C=O stretching of the ester groups (~1730-1750 cm⁻¹), C-O stretching, and vibrations associated with the aromatic pyrimidine ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (210.19 g/mol ) and fragmentation patterns characteristic of the loss of methoxycarbonyl and pyrimidyl groups.
Biological Activity and Signaling Pathways
There is currently no published research detailing the specific biological activity, mechanism of action, or associated signaling pathways of this compound. However, based on the activities of related pyrimidine and malonate-containing compounds, several potential areas of biological investigation can be proposed.
Potential as an Anticancer Agent
Numerous pyrimidine derivatives have been investigated and developed as anticancer agents.[4][12][13][14] Their mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as:
-
Kinase Inhibition: Pyrimidine-based molecules can act as ATP-competitive inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[3][15] Inhibition of these kinases can disrupt downstream signaling pathways responsible for cell cycle progression and proliferation.
Caption: Potential Inhibition of the EGFR Signaling Pathway.
Potential as an Anti-inflammatory Agent
Certain pyrimidine derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[15]
Conclusion and Future Directions
This compound (CAS 93271-75-1) is a compound with a well-defined chemical structure but a significant lack of characterization in the scientific literature. While its synthesis can be reasonably proposed, detailed experimental validation is required. The most critical knowledge gap is the absence of any biological activity data.
Future research should focus on:
-
Validated Synthesis and Characterization: Development and publication of a robust synthetic protocol followed by comprehensive spectroscopic analysis (NMR, FT-IR, MS) and determination of key physicochemical properties.
-
Biological Screening: A broad-based biological screening to identify potential therapeutic areas. Assays for anticancer, anti-inflammatory, and antimicrobial activity would be a logical starting point given the known activities of related pyrimidine derivatives.
-
Mechanism of Action Studies: If biological activity is identified, further studies to elucidate the specific molecular targets and signaling pathways involved will be crucial for any potential drug development efforts.
This technical guide serves as a starting point for researchers interested in this compound, highlighting both what is known and the significant opportunities that exist for new discoveries in the study of this compound.
References
- 1. This compound | 93271-75-1 [chemicalbook.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. benchchem.com [benchchem.com]
- 4. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. Dimethyl malonate(108-59-8) 13C NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Dimethyl malonate | C5H8O4 | CID 7943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dimethyl malonate(108-59-8) IR Spectrum [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to Dimethyl 2-(2-pyrimidyl)malonate
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of Dimethyl 2-(2-pyrimidyl)malonate, a molecule of interest for researchers and professionals in drug development and chemical synthesis.
Core Molecular Data
This compound is a chemical compound with the empirical formula C9H10N2O4.[1] Its molecular structure incorporates a pyrimidine ring attached to a dimethyl malonate backbone.
| Property | Value | Source |
| Molecular Formula | C9H10N2O4 | [1][2] |
| Molecular Weight | 210.19 g/mol | [1][3] |
| IUPAC Name | dimethyl 2-(pyrimidin-2-yl)malonate | |
| CAS Number | 93271-75-1 | [1][2][3] |
Synthesis and Experimental Protocols
The synthesis of pyrimidine derivatives often involves the condensation of a β-dicarbonyl compound, such as dimethyl malonate, with a compound containing an amidine functionality. While a specific, detailed experimental protocol for the direct synthesis of this compound was not found in the immediate search, a general approach can be inferred from related syntheses. The Biginelli reaction, for instance, is a well-established one-pot synthesis for dihydropyrimidines that utilizes a β-dicarbonyl compound, an aldehyde, and urea or thiourea.[4]
A plausible synthetic route could involve the reaction of 2-chloropyrimidine with dimethyl malonate in the presence of a suitable base to facilitate a nucleophilic substitution.
To illustrate a generalized workflow for a related malonic ester synthesis, a common laboratory procedure is outlined below. This protocol describes the alkylation of dimethyl malonate and serves as a foundational method that can be adapted for more complex syntheses.
Potential Biological Significance and Signaling Pathways
While specific signaling pathways involving this compound are not extensively documented, the pyrimidine core is a fundamental component of nucleic acids (DNA and RNA) and is present in numerous biologically active molecules. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and antihistaminic properties.[5]
Compounds derived from dimethyl malonate, such as diethyl 2-((arylamino)methylene)malonates, have been identified as having antifungal activity.[6] Furthermore, pyrimidine-linked heterocyclic scaffolds are being investigated for their antitubercular and antimicrobial potential.[7]
Given the biological importance of the pyrimidine scaffold, a logical relationship for investigating the biological activity of a novel pyrimidine derivative like this compound would follow a standard drug discovery and development pipeline.
References
- 1. This compound | 93271-75-1 [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 93271-75-1 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. op.niscair.res.in [op.niscair.res.in]
Spectroscopic and Synthetic Profile of Dimethyl 2-(2-pyrimidyl)malonate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Dimethyl 2-(2-pyrimidyl)malonate is a chemical compound of interest in synthetic organic chemistry, particularly as a potential building block in the development of novel pharmaceutical agents and other functional molecules. The pyrimidine core is a prevalent scaffold in a multitude of biologically active compounds, and its functionalization with a malonic ester moiety opens avenues for diverse subsequent chemical transformations. This technical guide aims to provide a comprehensive overview of the available spectroscopic data and synthetic methodologies for this compound. However, a thorough search of publicly available chemical databases and scientific literature did not yield specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) or a detailed, validated experimental protocol for the synthesis of this specific compound.
This guide will, therefore, present predicted spectroscopic data based on the chemical structure and outline a plausible synthetic pathway with a general experimental protocol derived from established chemical principles for analogous reactions.
Predicted Spectroscopic Data
Due to the absence of experimentally acquired spectra in the public domain, the following tables summarize the predicted spectroscopic characteristics for this compound. These predictions are based on standard chemical shift values, fragmentation patterns, and vibrational frequencies for similar structural motifs.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8 | Doublet | 2H | H-4, H-6 (Pyrimidine ring) |
| ~7.3 | Triplet | 1H | H-5 (Pyrimidine ring) |
| ~5.1 | Singlet | 1H | CH (Malonate) |
| ~3.8 | Singlet | 6H | 2 x OCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Ester) |
| ~165 | C-2 (Pyrimidine ring) |
| ~158 | C-4, C-6 (Pyrimidine ring) |
| ~120 | C-5 (Pyrimidine ring) |
| ~58 | CH (Malonate) |
| ~53 | OCH₃ |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3050 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (aliphatic) |
| ~1740 | C=O stretch (ester) |
| ~1580, 1470 | C=N, C=C stretch (pyrimidine ring) |
| ~1250 | C-O stretch (ester) |
Table 4: Predicted Mass Spectrometry (EI-MS) Fragmentation
| m/z | Fragment |
| 210 | [M]⁺ (Molecular Ion) |
| 179 | [M - OCH₃]⁺ |
| 151 | [M - COOCH₃]⁺ |
| 133 | [M - CH(COOCH₃)₂]⁺ |
| 79 | [C₄H₃N₂]⁺ (Pyrimidyl cation) |
Proposed Synthetic Protocol
The synthesis of this compound can be conceptually approached via a nucleophilic aromatic substitution (SNAr) reaction. This would involve the reaction of a pyrimidine with a suitable leaving group at the 2-position (e.g., a halogen) with the enolate of dimethyl malonate.
Reaction Scheme:
Detailed Hypothetical Methodology:
-
Materials:
-
2-Chloropyrimidine
-
Dimethyl malonate
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a calculated amount of sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add dimethyl malonate dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the enolate.
-
Dissolve 2-chloropyrimidine in anhydrous THF and add it dropwise to the enolate solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
-
-
Characterization: The purified product would then be characterized by the spectroscopic methods outlined above (NMR, IR, and MS) to confirm its identity and purity.
Logical Relationship of Spectroscopic Data
The relationship between the chemical structure of this compound and its expected spectroscopic data can be visualized as a logical workflow. The presence of specific functional groups and structural motifs directly corresponds to the signals observed in each spectroscopic technique.
An In-depth Technical Guide to the Reactivity and Mechanism of Dimethyl 2-(2-pyrimidyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 2-(2-pyrimidyl)malonate is a heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, reactivity, and potential mechanisms of action. While experimental data for this specific compound is limited in publicly available literature, this document consolidates information on analogous structures and fundamental chemical principles to offer a detailed theoretical and practical framework. We present a plausible synthetic route via copper-catalyzed arylation, explore the expected reactivity at both the malonate and pyrimidine moieties, and discuss its potential applications in the development of novel therapeutic agents.
Introduction
Pyrimidine and malonic ester derivatives are cornerstone scaffolds in the synthesis of a vast array of biologically active compounds, including anti-inflammatory drugs and anti-cancer agents.[1] The fusion of these two pharmacophores in this compound creates a versatile molecule with multiple reactive sites, making it an attractive intermediate for the synthesis of complex molecular architectures. This guide aims to provide a detailed understanding of its chemical behavior to facilitate its use in research and drug discovery.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 93271-75-1 | [2] |
| Molecular Formula | C₉H₁₀N₂O₄ | [2] |
| Molecular Weight | 210.19 g/mol | [2] |
| Physical Form | Liquid | |
| Storage Temperature | Room temperature, sealed in a dry environment | |
| Purity (typical) | ≥95% | |
| IUPAC Name | dimethyl 2-(pyrimidin-2-yl)propanedioate | [2] |
| InChI Key | UBEKYGUUQKFFTI-UHFFFAOYSA-N |
Note: Some physical properties like boiling and melting points are not consistently reported in available literature.
Synthesis and Mechanism
The synthesis of this compound is not explicitly detailed in peer-reviewed literature. However, a highly plausible route is the copper-catalyzed α-arylation of dimethyl malonate with a 2-halopyrimidine, such as 2-iodopyrimidine or 2-chloropyrimidine. This approach is analogous to well-established methods for the synthesis of other α-aryl malonates.[3][4][5]
Proposed Synthetic Pathway: Copper-Catalyzed Cross-Coupling
The proposed reaction involves the formation of a copper(I) enolate of dimethyl malonate, which then undergoes oxidative addition with a 2-halopyrimidine followed by reductive elimination to yield the desired product.
Figure 1: Proposed copper-catalyzed synthesis of this compound.
Reaction Mechanism
The mechanism for the copper-catalyzed arylation of malonates is believed to proceed through a catalytic cycle involving a copper(I) enolate intermediate.[6]
References
- 1. talentchemicals.com [talentchemicals.com]
- 2. This compound | 93271-75-1 [chemicalbook.com]
- 3. A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate [organic-chemistry.org]
- 4. Room-temperature copper-catalyzed alpha-arylation of malonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Copper(I) Enolate Complexes in α-Arylation Reactions: Synthesis, Reactivity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Dimethyl 2-(2-pyrimidyl)malonate in Synthetic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 2-(2-pyrimidyl)malonate is a key chemical intermediate, strategically important in the synthesis of a variety of complex heterocyclic compounds. Its structure, which combines a reactive malonate moiety with a pyrimidine ring, makes it a versatile building block, particularly in the field of medicinal chemistry for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, offering detailed experimental protocols and quantitative data to support research and development efforts.
Introduction
Pyrimidine-containing compounds are of immense interest in the pharmaceutical industry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The synthesis of these molecules often relies on the use of versatile intermediates that allow for the introduction of diverse functional groups. This compound (CAS No. 93271-75-1) serves as an exemplary scaffold in this regard. The activated methylene group of the malonate ester is readily functionalized, providing a gateway to a host of subsequent chemical transformations. This document outlines the fundamental chemistry of this intermediate, providing practical guidance for its synthesis and utilization in further synthetic applications.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is provided in Table 1. It is important for researchers to be aware of the safety profile of this compound before handling.
| Property | Value | Reference(s) |
| CAS Number | 93271-75-1 | |
| Molecular Formula | C₉H₁₀N₂O₄ | |
| Molecular Weight | 210.19 g/mol | |
| Appearance | Liquid | |
| Purity | Typically ≥95-98% | |
| Storage Conditions | Sealed in a dry place at room temperature | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Synthesis of this compound
The primary and most established method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between a 2-halopyrimidine, most commonly 2-chloropyrimidine, and the sodium salt of dimethyl malonate.
Reaction Principle
The synthesis proceeds via a classic malonic ester synthesis pathway. The acidic α-protons of dimethyl malonate are abstracted by a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), to form a resonance-stabilized enolate. This potent nucleophile then attacks the electron-deficient C2 position of the 2-chloropyrimidine ring, displacing the chloride leaving group to form the desired C-C bond.
Experimental Protocol
The following is a representative experimental protocol based on general procedures for nucleophilic aromatic substitution with malonate esters.
Materials:
-
Dimethyl malonate
-
2-Chloropyrimidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Apparatus:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Condenser with a nitrogen/argon inlet
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Preparation of the Malonate Enolate: A three-necked round-bottom flask, dried and under an inert atmosphere (nitrogen or argon), is charged with sodium hydride (1.1 eq). The mineral oil is removed by washing with anhydrous hexanes. Anhydrous DMF is added, and the suspension is cooled to 0 °C in an ice bath. Dimethyl malonate (1.0 eq) is added dropwise via a dropping funnel, maintaining the temperature below 10 °C. The mixture is then allowed to warm to room temperature and stirred for 30-60 minutes until hydrogen gas evolution ceases, indicating the formation of the sodium enolate.
-
Nucleophilic Substitution: The reaction mixture is cooled back to 0 °C. A solution of 2-chloropyrimidine (1.0 eq) in anhydrous DMF is added dropwise over 30 minutes. After the addition is complete, the reaction is allowed to warm to room temperature and then heated to 50-70 °C for several hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted multiple times with diethyl ether.
-
Purification: The combined organic layers are washed with water and then brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Key Reactions of this compound
As a versatile intermediate, this compound can undergo several important transformations, primarily leveraging the reactivity of the malonate group.
Cyclocondensation to Form Pyrimidine-fused Barbiturates
A significant application of 2-substituted malonic esters is their cyclocondensation with urea or thiourea to form barbiturates or thiobarbiturates, respectively.[2][3] These compounds are a well-known class of central nervous system depressants.[4] The reaction with this compound would yield a novel pyrimidine-substituted barbituric acid derivative.
Experimental Protocol (Representative):
-
Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser, dissolve sodium metal (2.2 eq) in absolute ethanol under an inert atmosphere.
-
Reaction: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq). Separately, dissolve dry urea (1.1 eq) in hot absolute ethanol and add this to the reaction mixture.
-
Reflux: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC). The sodium salt of the barbiturate may precipitate.
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a strong acid (e.g., HCl) to precipitate the barbituric acid derivative. The solid is collected by filtration, washed with cold water, and purified by recrystallization.
Hydrolysis and Decarboxylation
The malonate ester can be hydrolyzed to the corresponding dicarboxylic acid, which can then be decarboxylated upon heating to yield 2-(2-pyrimidyl)acetic acid. This transformation is a classic method for preparing substituted acetic acids.[5]
Experimental Protocol (Representative):
-
Hydrolysis: The this compound is refluxed with an excess of aqueous base (e.g., NaOH or KOH) until the ester is fully hydrolyzed. The reaction is then cooled and acidified with a strong mineral acid to protonate the carboxylate groups, yielding the dicarboxylic acid.
-
Decarboxylation: The crude malonic acid derivative is heated (often neat or in a high-boiling solvent) to a temperature sufficient to induce the elimination of carbon dioxide (typically >150 °C).[5] The progress can be monitored by observing the cessation of CO₂ evolution.
-
Purification: The resulting 2-(2-pyrimidyl)acetic acid can be purified by recrystallization or other suitable methods.
Applications in Drug Development
While specific drugs derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in a range of biologically active molecules. The pyrimidine ring is a core component of nucleobases and is found in numerous anticancer and antiviral drugs.[3] The ability to introduce a two-carbon chain (via decarboxylation) or to form fused heterocyclic systems (like barbiturates) at the 2-position of the pyrimidine ring makes this intermediate a valuable tool for scaffold hopping and lead optimization in drug discovery programs. The general class of substituted malonates is crucial in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and various other pharmaceuticals.[3]
Conclusion
This compound is a highly functionalized and valuable chemical intermediate. The synthetic protocols and reaction pathways outlined in this guide demonstrate its utility in accessing more complex molecular architectures. For researchers in medicinal chemistry and drug development, this compound represents a strategic starting point for the synthesis of novel pyrimidine-based compounds with potential therapeutic applications. The straightforward, yet powerful, chemistry of malonate esters, combined with the biological significance of the pyrimidine core, ensures that this compound will continue to be a relevant building block in organic synthesis.
References
In-Depth Technical Guide: Stability and Storage of Dimethyl 2-(2-pyrimidyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview based on available chemical principles and data for related compounds. As of the latest literature search, specific, quantitative stability studies on Dimethyl 2-(2-pyrimidyl)malonate are not publicly available. Therefore, the degradation pathways and experimental protocols outlined are based on established knowledge of pyrimidine and malonic ester chemistry and should be adapted and validated for specific applications.
Introduction
This compound is a specialized chemical intermediate of interest in synthetic and medicinal chemistry. Understanding its stability and establishing appropriate storage conditions are critical for ensuring its integrity, purity, and performance in downstream applications, particularly in the context of drug discovery and development where consistency and reliability are paramount. This guide synthesizes the available information on the storage and potential degradation pathways of this compound and provides a framework for its stability assessment.
General Stability and Recommended Storage
Based on supplier safety data sheets, this compound is a liquid at ambient temperature. The primary recommendation for storage is to keep it in a tightly sealed container in a dry, room temperature environment.
Key Storage Recommendations:
-
Temperature: Room temperature.
-
Atmosphere: Sealed in a dry environment to prevent hydrolysis.
-
Container: Tightly sealed container.
Potential Degradation Pathways
While specific degradation studies on this compound are not available, potential degradation pathways can be inferred from the chemical nature of its constituent moieties: the pyrimidine ring and the dimethyl malonate group.
Hydrolysis
The ester functional groups of the malonate are susceptible to hydrolysis, particularly in the presence of acid or base, to yield the corresponding carboxylic acid and methanol. The pyrimidine ring itself is generally stable to hydrolysis, but harsh conditions (e.g., heating in strong alkali) can lead to ring degradation[1]. The hydrolysis of the ester is a more likely initial degradation step under moderate conditions.
Decarboxylation
Malonic acids are known to be thermally unstable and can undergo decarboxylation upon heating. Therefore, if hydrolysis of the dimethyl ester occurs, the resulting 2-(2-pyrimidyl)malonic acid could subsequently decarboxylate to form 2-acetylpyrimidine.
Photodegradation
The pyrimidine ring is known to be susceptible to photolytic decomposition upon exposure to ultraviolet (UV) light. This can lead to the formation of various photoproducts. It is therefore advisable to protect this compound from prolonged exposure to light, especially UV radiation.
The following diagram illustrates the potential degradation pathways for this compound based on general chemical principles.
Caption: Potential degradation pathways of this compound.
Quantitative Stability Data
A thorough search of the scientific literature did not yield specific quantitative stability data for this compound. To obtain such data, a formal stability testing program, including a forced degradation study, would need to be conducted. The table below is a template that can be used to summarize the results of such a study.
| Stress Condition | Parameter | Time Point 1 | Time Point 2 | Time Point 3 | Degradation Products Observed |
| Hydrolytic | |||||
| 0.1 N HCl (aq) | % Assay | ||||
| % Total Impurities | |||||
| 0.1 N NaOH (aq) | % Assay | ||||
| % Total Impurities | |||||
| Neutral (Water) | % Assay | ||||
| % Total Impurities | |||||
| Oxidative | |||||
| 3% H₂O₂ (aq) | % Assay | ||||
| % Total Impurities | |||||
| Photolytic | |||||
| ICH Option 2 | % Assay | ||||
| (UV/Vis) | % Total Impurities | ||||
| Thermal | |||||
| 60°C | % Assay | ||||
| % Total Impurities |
Experimental Protocols for Stability Assessment
The following is a generalized protocol for a forced degradation study, which is a common approach to assess the intrinsic stability of a drug substance. This protocol should be adapted based on the specific properties of this compound and the analytical techniques available.
Objective
To identify likely degradation products and pathways and to develop a stability-indicating analytical method.
Materials and Methods
-
Test Substance: this compound
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (e.g., acetonitrile, methanol, water), and appropriate buffers.
-
Equipment: HPLC with a suitable detector (e.g., UV-Vis or Mass Spectrometry), pH meter, calibrated ovens, and a photostability chamber.
Forced Degradation Conditions
-
Acid Hydrolysis: Dissolve the test substance in a suitable solvent and add 0.1 N HCl. Store at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve the test substance in a suitable solvent and add 0.1 N NaOH. Store at a specified temperature (e.g., room temperature or 40°C) for a defined period.
-
Oxidation: Dissolve the test substance in a suitable solvent and add a solution of 3% H₂O₂. Store at room temperature for a defined period.
-
Thermal Degradation: Store the solid test substance in a calibrated oven at an elevated temperature (e.g., 60°C or 80°C).
-
Photostability: Expose the solid test substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B guidelines).
Sample Analysis
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples as necessary.
-
Dilute all samples to an appropriate concentration.
-
Analyze the samples using a developed stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.
-
Peak purity analysis (e.g., using a diode array detector or mass spectrometer) should be performed to confirm that the chromatographic peaks of the parent compound and degradants are homogeneous.
The logical workflow for conducting a stability assessment is depicted in the following diagram.
Caption: Logical workflow for a comprehensive stability assessment of a chemical compound.
Conclusion
References
An In-depth Technical Guide to Dimethyl 2-(2-pyrimidyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 2-(2-pyrimidyl)malonate is a specialized organic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of both pyrimidine and malonic acid, it serves as a versatile building block for the synthesis of more complex heterocyclic structures. The pyrimidine core is a fundamental component of nucleobases and is prevalent in a wide array of pharmacologically active molecules. The malonate ester group, on the other hand, provides a reactive site for various carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its hypothesized role in relevant biological pathways, tailored for a scientific audience.
Chemical Identity and Properties
The fundamental chemical and physical properties of this compound are summarized below. These data are essential for its handling, characterization, and application in a laboratory setting.
Table 1: Chemical Identifiers and Synonyms
| Identifier | Value |
| IUPAC Name | dimethyl 2-(2-pyrimidinyl)malonate |
| Synonyms | Dimethyl 2-(pyrimidin-2-yl)malonate, Propanedioic acid, 2-pyrimidinyl-, dimethyl ester[1] |
| CAS Number | 93271-75-1[1] |
| Molecular Formula | C₉H₁₀N₂O₄[1] |
| MDL Number | MFCD12198886 |
Table 2: Physicochemical and Safety Data
| Property | Value | Reference |
| Molecular Weight | 210.19 g/mol | [1] |
| Physical Form | Liquid | |
| Purity | ≥98% | |
| Storage | Sealed in dry, room temperature | [1] |
| Signal Word | Warning | |
| Hazard Statements | H315, H319, H335 | |
| Precautionary Statements | P261, P305+P351+P338 |
Synthesis Protocol
Proposed Synthetic Scheme
The reaction proceeds via the deprotonation of dimethyl malonate by a strong base to form a nucleophilic enolate, which then attacks the electron-deficient pyrimidine ring at the 2-position, displacing a halide. 2-Chloropyrimidine is a suitable starting material for this reaction.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Methodology
Materials:
-
Dimethyl malonate
-
2-Chloropyrimidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents). The mineral oil is removed by washing with anhydrous hexanes, and the sodium hydride is suspended in anhydrous THF.
-
Enolate Formation: The suspension is cooled to 0 °C in an ice bath. A solution of dimethyl malonate (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes. The mixture is stirred at 0 °C for an additional 30 minutes after the addition is complete to ensure full formation of the sodium enolate.
-
Nucleophilic Substitution: A solution of 2-chloropyrimidine (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C. After the addition, the reaction is allowed to warm to room temperature and then gently refluxed for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: The reaction mixture is cooled to room temperature and cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Hypothesized Biological Role and Signaling Pathway
There is currently no direct experimental evidence detailing the specific biological activities of this compound. However, based on the known pharmacology of its parent compound, dimethyl malonate, a plausible mechanism of action can be hypothesized. Dimethyl malonate is a cell-permeable prodrug that is hydrolyzed intracellularly to malonate, a known competitive inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[2][3]
Inhibition of SDH can have significant downstream effects, particularly in the context of inflammation and ischemia-reperfusion injury.[2][3] During periods of cellular stress, such as hypoxia, succinate can accumulate and, upon reoxygenation, is rapidly oxidized by SDH, leading to a surge in reactive oxygen species (ROS) production.[3] This ROS burst can trigger inflammatory signaling cascades. By inhibiting SDH, dimethyl malonate can attenuate this pathological ROS production and the subsequent inflammatory response.[2]
Furthermore, the pyrimidine moiety is a well-established pharmacophore found in numerous drugs, and its presence may modulate the activity of the malonate portion or confer additional biological activities. For instance, some pyrimidine derivatives have been investigated as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of inflammation and metabolism.
The following diagram illustrates a hypothesized signaling pathway for this compound, integrating the known effects of dimethyl malonate with the potential for the pyrimidine moiety to influence inflammatory and metabolic signaling.
Caption: Hypothesized signaling pathway for this compound.
Conclusion
This compound is a compound with considerable potential as a scaffold in the development of novel therapeutics. Its synthesis is achievable through standard organic chemistry methodologies. While its precise biological role remains to be elucidated, its structural components suggest a plausible role in the modulation of cellular metabolism and inflammatory pathways, potentially through the inhibition of succinate dehydrogenase and interaction with other key signaling nodes. Further investigation into the biological activities of this molecule is warranted and could open new avenues for the treatment of inflammatory and metabolic disorders.
References
- 1. This compound | 93271-75-1 [chemicalbook.com]
- 2. Succinate dehydrogenase inhibitor dimethyl malonate alleviates LPS/d-galactosamine-induced acute hepatic damage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting succinate dehydrogenase with malonate ester prodrugs decreases renal ischemia reperfusion injury [repository.cam.ac.uk]
Biological activity of pyrimidine derivatives from dimethyl malonate
An In-depth Technical Guide on the Biological Activity of Pyrimidine Derivatives from Dimethyl Malonate
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine, a heterocyclic aromatic organic compound with two nitrogen atoms at positions 1 and 3 of a six-membered ring, is a foundational scaffold in medicinal chemistry.[1][2] Its derivatives are of immense interest as they form the structural core of nucleobases like cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA.[2][3] This inherent biological relevance has driven extensive research into synthetic pyrimidine analogues, revealing a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5]
Dimethyl malonate serves as a versatile and crucial C-C-C precursor for the construction of the pyrimidine ring.[6] A common and efficient method for this synthesis is the Biginelli reaction, a one-pot cyclocondensation involving an aldehyde, a β-ketoester (like dimethyl malonate), and urea or thiourea.[1] This guide provides a comprehensive overview of the diverse biological activities of pyrimidine derivatives synthesized from dimethyl malonate, with a focus on their anticancer and antimicrobial potential, underlying mechanisms of action, and detailed experimental methodologies.
Synthesis of Pyrimidine Derivatives from Dimethyl Malonate: An Overview
The construction of the pyrimidine core from dimethyl malonate is a cornerstone of heterocyclic synthesis. The most prevalent method involves the condensation of dimethyl malonate with urea, thiourea, or guanidine derivatives.[1][6] For instance, barbituric acid, a well-known CNS depressant, was historically synthesized from diethyl malonate and urea.[2] Microwave-assisted synthesis has emerged as a modern, efficient technique for these reactions, often leading to good yields in shorter reaction times.[1]
A typical workflow for the synthesis and subsequent biological evaluation is outlined below. This process begins with the synthesis of precursor compounds, such as chalcones, followed by their cyclization with urea or a similar reagent to form the pyrimidine ring, and concludes with purification and comprehensive biological screening.
References
Methodological & Application
Application Notes and Protocols for Dimethyl 2-(2-pyrimidyl)malonate in the Synthesis of Fused Heterocyclic Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the utilization of Dimethyl 2-(2-pyrimidyl)malonate as a key building block in the synthesis of pyrimido[1,2-a]pyrimidine derivatives. This class of fused heterocyclic compounds is of significant interest in medicinal chemistry due to their diverse pharmacological activities.
Introduction
This compound is a versatile reagent in organic synthesis, primarily owing to the reactive nature of the methylene group positioned between two electron-withdrawing ester functionalities and adjacent to a pyrimidine ring. This structural feature makes it an excellent precursor for the construction of more complex heterocyclic scaffolds. The protocol detailed below describes a cyclocondensation reaction of this compound with 2-aminopyrimidine to yield a 4-oxo-4H-pyrimido[1,2-a]pyrimidine derivative, a core structure present in numerous biologically active molecules.
Principle of the Reaction
The synthesis proceeds via a cyclocondensation reaction. The active methylene protons of this compound are readily deprotonated under basic conditions, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbon of the 2-aminopyrimidine, initiating a cascade of reactions involving intramolecular cyclization and subsequent elimination of methanol to afford the final fused pyrimido[1,2-a]pyrimidine product. This transformation is a powerful method for the rapid construction of this privileged heterocyclic system.
Experimental Protocol: Synthesis of Methyl 4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate
This protocol outlines the synthesis of Methyl 4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate from this compound and 2-aminopyrimidine.
Materials:
-
This compound
-
2-Aminopyrimidine
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Dowtherm A
-
Glacial acetic acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of sodium methoxide is prepared by cautiously dissolving sodium metal (1.1 equivalents) in anhydrous methanol.
-
Addition of Reactants: To the freshly prepared sodium methoxide solution, add this compound (1.0 equivalent) and 2-aminopyrimidine (1.0 equivalent).
-
Initial Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 2 hours with continuous stirring.
-
Solvent Exchange: After the initial reflux period, the methanol is distilled off. Dowtherm A is then added to the reaction mixture.
-
High-Temperature Reflux: The reaction mixture in Dowtherm A is heated to reflux and maintained at this temperature for an additional 2 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration.
-
Wash the solid with a suitable solvent (e.g., diethyl ether) to remove residual Dowtherm A.
-
-
Purification:
-
The crude product is dissolved in hot glacial acetic acid.
-
The solution is filtered while hot to remove any insoluble impurities.
-
The filtrate is allowed to cool, inducing crystallization of the pure product.
-
The crystalline product is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.
-
Quantitative Data:
The following table summarizes the typical quantitative data for the synthesis of Methyl 4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate.
| Parameter | Value |
| Reactant Ratios (molar) | |
| This compound | 1.0 |
| 2-Aminopyrimidine | 1.0 |
| Sodium Methoxide | 1.1 |
| Reaction Conditions | |
| Initial Reflux Temperature | ~65 °C (MeOH) |
| Initial Reflux Time | 2 hours |
| Final Reflux Temperature | ~258 °C (Dowtherm A) |
| Final Reflux Time | 2 hours |
| Product Characterization | |
| Yield | 70-80% |
| Appearance | Crystalline solid |
| Melting Point | 210-212 °C |
Diagrams
Experimental Workflow:
Caption: Experimental workflow for the synthesis of Methyl 4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate.
Logical Relationship of Reaction:
Caption: Logical flow of the cyclocondensation reaction.
Applications of Dimethyl Malonate in the Synthesis of Medicinally Relevant Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document details the application of dimethyl malonate as a key building block in the synthesis of various pyrimidine derivatives with significant potential in medicinal chemistry. While direct applications of Dimethyl 2-(2-pyrimidyl)malonate as a starting material are not extensively documented in publicly available literature, the synthesis of the core pyrimidine structure from dimethyl malonate is a well-established and versatile strategy for accessing a wide range of biologically active molecules. This application note will focus on the synthesis of pyrimidine derivatives from dimethyl malonate and their subsequent applications as anticancer, antimicrobial, and kinase-inhibiting agents.
Introduction to Pyrimidine Derivatives in Medicinal Chemistry
The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically important molecules, including nucleic acids (cytosine, thymine, and uracil). This inherent biological relevance has made pyrimidine derivatives a cornerstone of medicinal chemistry research, leading to the development of numerous drugs with diverse therapeutic applications. Pyrimidine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2]
Dimethyl malonate serves as a versatile and readily available C3 synthon for the construction of the pyrimidine ring, most notably through the Biginelli reaction and other related cyclocondensation reactions.[1] Its activated methylene group and two ester functionalities allow for facile reactions with amidines, ureas, and other dinucleophiles to form the core pyrimidine structure.
Applications in Anticancer Drug Discovery
Pyrimidine derivatives are a prominent class of anticancer agents, with several approved drugs and numerous candidates in clinical development. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as kinases and dihydrofolate reductase.
Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The pyrimidine scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.
Table 1: Anticancer Activity of Representative Pyrimidine Derivatives
| Compound Class | Target Kinase(s) | Cancer Cell Line | IC50 / EC50 (µM) | Reference |
| 2-Aminopyrimidine Derivatives | EGFRdel19/T790M/C797S | KC-0116 | A5: Not specified, significant anti-proliferative activity | [3] |
| 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives | Aurora A | Not specified | >0.1 | [2] |
| N-benzyl aminopyrimidine derivatives | Not specified | HT-29 | 2a: 5-8 | [4] |
| N-benzyl aminopyrimidine derivatives | Not specified | CAL27 | 2a: 5-8 | [4] |
| Pyrido[2,3-d]pyrimidine derivatives | Lipoxygenase | A549 | 2d: Strong cytotoxicity at 50 µM | [5] |
Experimental Protocol: Synthesis of a Generic 2-Aminopyrimidine Kinase Inhibitor Scaffold
This protocol is a generalized representation based on common synthetic strategies for pyrimidine-based kinase inhibitors.
-
Step 1: Condensation. To a solution of an appropriate guanidine derivative (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add dimethyl malonate (1.1 eq) and a base (e.g., sodium ethoxide, 1.1 eq).
-
Step 2: Cyclization. Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Step 3: Work-up. After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the 2-aminopyrimidine-4,6-dione intermediate.
-
Step 4: Chlorination. The intermediate from Step 3 is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the corresponding 4,6-dichloropyrimidine derivative.
-
Step 5: Nucleophilic Substitution. The dichloro derivative is then subjected to sequential nucleophilic aromatic substitution reactions with desired amines to introduce diversity and modulate kinase selectivity.
Synthetic workflow for pyrimidine-based kinase inhibitors.
Applications in Antimicrobial Drug Discovery
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Pyrimidine derivatives have shown considerable promise as antibacterial and antifungal agents.
Table 2: Antimicrobial Activity of Representative Pyrimidine Derivatives
| Compound Class | Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Dihydropyrimidinones | S. aureus | 4d, 4f, 4g: Moderate activity | - | [6] |
| Dihydropyrimidinones | B. subtilis | 4d, 4f, 4g: Moderate activity | - | [6] |
| Dihydropyrimidinones | E. coli | 4d, 4h: Broad spectrum activity | - | [6] |
| Dihydropyrimidinones | P. aeruginosa | 4d, 4h: Broad spectrum activity | - | [6] |
| Dihydropyrimidinones | C. albicans | 4d: Good activity | - | [6] |
| Dihydropyrimidinones | A. flavus | 4d: Good activity | - | [6] |
Experimental Protocol: Microwave-Assisted Synthesis of Dihydropyrimidinones (Biginelli Reaction)
This protocol is adapted from methodologies for the synthesis of antimicrobial dihydropyrimidinone derivatives.[1]
-
Step 1: Mixture Preparation. In a microwave-safe vessel, combine an aromatic aldehyde (1.0 mmol), dimethyl malonate (1.0 mmol), and urea or thiourea (1.5 mmol).
-
Step 2: Microwave Irradiation. Add a catalytic amount of a suitable acid (e.g., HCl) or base (e.g., piperidine). Irradiate the mixture in a microwave reactor at a specified power and temperature for a short duration (typically 5-15 minutes).
-
Step 3: Isolation and Purification. After cooling, add cold water or ethanol to the reaction mixture. The resulting solid precipitate is collected by filtration, washed with a suitable solvent, and purified by recrystallization to afford the desired dihydropyrimidinone derivative.
Experimental workflow for the Biginelli reaction.
Signaling Pathways
While a specific signaling pathway for this compound is not defined, the derivatives synthesized from dimethyl malonate often target well-known cancer-related signaling pathways. For instance, pyrimidine-based kinase inhibitors frequently target the ATP-binding pocket of kinases, thereby inhibiting downstream signaling cascades crucial for cancer cell growth and survival.
Inhibition of a generic RTK signaling pathway.
Conclusion
Dimethyl malonate is an indispensable reagent in medicinal chemistry for the synthesis of a diverse range of pyrimidine derivatives. These compounds have demonstrated significant potential as anticancer and antimicrobial agents, often by targeting critical enzymes and signaling pathways. The synthetic accessibility and versatility of dimethyl malonate-derived pyrimidines ensure their continued importance in the development of new therapeutic agents. Further exploration into the direct functionalization and application of pre-formed pyrimidyl malonates could open new avenues for rapid library synthesis and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dimethyl 2-(2-pyrimidyl)malonate as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of malonate esters, particularly focusing on the synthesis of fused heterocyclic systems. While direct literature on the extensive use of dimethyl 2-(2-pyrimidyl)malonate as a starting material for complex heterocyclic synthesis is limited, its chemical reactivity is analogous to other well-documented malonate esters in cyclocondensation reactions. This document will focus on a highly relevant and efficient synthesis of pyrido[1,2-a]pyrimidin-4-ones, a class of fused nitrogen heterocycles with significant pharmacological interest, using the reaction of 2-aminopyrimidine analogues with diethyl malonate. This reaction serves as an excellent model for the potential applications of this compound in constructing diverse heterocyclic scaffolds.
Introduction to Malonates in Heterocyclic Synthesis
Malonate esters are highly versatile C3 synthons in organic synthesis, primarily due to the reactivity of the central methylene group, which is activated by the two adjacent carbonyl functionalities. This allows for a wide range of chemical transformations, including alkylations, acylations, and, most notably for the construction of heterocyclic rings, cyclocondensation reactions with various dinucleophiles. The reaction of a malonate ester with a compound containing two nucleophilic centers, such as an amidine or a 2-aminoheterocycle, provides a direct route to six-membered heterocyclic rings.
Synthesis of Pyrido[1,2-a]pyrimidin-4-ones: A Case Study
A prominent example of the synthetic utility of malonates in forming fused heterocyclic systems is the synthesis of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-ones from the condensation of 2-aminopyridines with diethyl malonate.[1][2][3] This reaction provides a robust and environmentally friendly approach to a scaffold present in several biologically active molecules.
Reaction Scheme
The overall reaction involves the condensation of a 2-aminopyridine derivative with diethyl malonate under neat (solvent-free) conditions at elevated temperatures. This process leads to the formation of the fused pyrido[1,2-a]pyrimidin-4-one ring system through a sequence of nucleophilic attack, cyclization, and elimination of ethanol.
Caption: General reaction scheme for the synthesis of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.
Experimental Protocols
The following protocol is adapted from a reported "neat" synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones, which offers an efficient and environmentally friendly method.[1][2]
Protocol 1: Neat Synthesis of 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
Materials:
-
2-Aminopyridine (1.0 eq)
-
Diethyl malonate (5.0 eq)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Heating mantle or oil bath
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask, add 2-aminopyridine and diethyl malonate.
-
Heat the reaction mixture to 150-160 °C with stirring. The diethyl malonate will serve as both the reactant and the solvent.
-
Maintain the reaction at this temperature for the specified time (typically 2-18 hours), monitoring the progress by TLC if desired.
-
Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with a small amount of cold ethanol to remove excess diethyl malonate.
-
Recrystallize the solid from hot ethanol to afford the pure 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.
-
Dry the purified product under vacuum.
Quantitative Data
The yields of various substituted 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-ones synthesized using the neat protocol are summarized in the table below.[1]
| 2-Aminopyridine Derivative | Product | Yield (%) |
| 2-Aminopyridine | 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | 78 |
| 2-Amino-6-chloropyridine | 6-Chloro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | 39 |
| 2-Amino-4-bromopyridine | 8-Bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | 33 |
| 2-Amino-3-fluoropyridine | 9-Fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | 53 |
Logical Workflow of the Synthesis and Purification
The following diagram illustrates the key steps involved in the synthesis and purification of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.
Caption: Experimental workflow for the synthesis of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.
Potential Applications in Drug Discovery
The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The synthetic accessibility of this core structure via the described malonate condensation reaction makes it an attractive starting point for the development of novel therapeutic agents. The hydroxy group at the 2-position and the various positions on the pyridine ring provide handles for further functionalization to explore structure-activity relationships.
Conclusion
This compound, and its analogues, are valuable precursors for the synthesis of fused heterocyclic compounds. The reaction of 2-aminoheterocycles with malonate esters, as exemplified by the efficient, solvent-free synthesis of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-ones, provides a powerful and green methodology for accessing medicinally relevant scaffolds. Researchers and drug development professionals can leverage this reactivity to construct diverse libraries of heterocyclic compounds for biological screening and lead optimization.
References
Application Notes and Protocols: Cyclocondensation Reactions of Dimethyl 2-(2-pyrimidyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 2-(2-pyrimidyl)malonate is a versatile reagent in organic synthesis, valued for its potential in constructing complex heterocyclic scaffolds. The presence of the pyrimidyl group, a common motif in pharmacologically active molecules, makes this malonate derivative a key building block for novel drug candidates. Cyclocondensation reactions involving this substrate are of particular interest as they provide a direct route to fused pyrimidine systems and other nitrogen-rich heterocycles. These structures are integral to the development of therapeutics targeting a wide range of diseases, including cancer and inflammatory conditions.[1][2]
This document provides detailed application notes and exemplary protocols for the use of this compound in cyclocondensation reactions. While specific literature on this exact substrate is limited, the protocols are based on well-established methodologies for analogous 2-substituted malonates, offering a robust starting point for experimental design and optimization.[3]
Core Application: Synthesis of Fused Pyrimidine Systems
The primary application of this compound in cyclocondensation is its reaction with binucleophilic reagents such as guanidines, amidines, ureas, and their derivatives.[4][5] This reaction typically proceeds via a condensation-cyclization sequence to yield highly functionalized pyrimido[1,2-a]pyrimidine derivatives or other related heterocyclic systems. The general reaction involves the reaction of a 1,3-bifunctional three-carbon fragment (the malonate) with an N-C-N fragment (the binucleophile).[4]
General Reaction Scheme
The reaction between this compound and a binucleophile like guanidine is hypothesized to proceed as follows, leading to the formation of a pyrimido[1,2-a]pyrimidine core structure.
Caption: General cyclocondensation of this compound.
Experimental Data for Analogous Reactions
Quantitative data from cyclocondensation reactions involving various substituted malonates and binucleophiles are summarized below. These examples serve as a benchmark for developing reactions with this compound.
| Malonate Derivative | Binucleophile | Product | Conditions | Yield (%) | Reference |
| Diethyl Malonate | 2-Aminopyridine | Pyrido[1,2-a]pyrimidine-2,4-dione | High Temperature | Not specified | [3] |
| Diethyl Malonate | 3-Amino-5-benzylthio-1,2,4-triazole | 2-Benzylthio-5,7-dihydroxy-1,2,4-triazolo[1,5-a]pyrimidine | Sodium Methoxide | Not specified | [4] |
| Dimethyl Malonate | Guanidine Nitrate | 2-Amino-4,6-dihydroxypyrimidine | Sodium Alkoxide | Not specified | [6] |
| Dimethyl 2-(4-methoxyphenyl)malonate | 3-Methoxyphenol | 4-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-coumarin | Diphenylether, 200-250°C, 3h | Not specified | [3] |
| Dimethyl Malonate | Cinnamaldehyde, Urea | 5-carbomethoxy-6-styryl-3,4-dihydropyrimidine-2-one | Microwave Irradiation (480W) | Good Yield | [7] |
| Diethyl Malonate | Disubstituted Methylene Guanidine Salt | 2-Disubstituted methyleneamino-4,6-dihydroxypyrimidine | Alkali | High Yield | [6] |
Experimental Protocols
The following is an exemplary protocol for the cyclocondensation of a 2-substituted malonate with a binucleophile. This protocol should be adapted and optimized for reactions involving this compound.
Exemplary Protocol: Synthesis of a Fused Heterocycle
This protocol is adapted from established methods for the thermal cyclocondensation of substituted malonates.[3][5]
Objective: To synthesize a fused pyrimidine derivative via cyclocondensation.
Materials:
-
This compound (1.0 mmol, 210.19 mg)
-
Guanidine hydrochloride (1.1 mmol, 105.0 mg)
-
Sodium methoxide (2.5 mmol, 135.1 mg) or other suitable base (e.g., NaH, K₂CO₃)
-
Anhydrous solvent (e.g., Ethanol, DMF, Diphenylether) (10 mL)
-
Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)
-
Standard workup and purification reagents (water, ethyl acetate, brine, silica gel)
Workflow Diagram:
Caption: Workflow for synthesis, purification, and characterization.
Procedure:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 mmol) and guanidine hydrochloride (1.1 mmol).
-
Solvent and Base Addition: Add 10 mL of anhydrous ethanol to the flask, followed by the portion-wise addition of sodium methoxide (2.5 mmol) at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by slowly adding 20 mL of cold water.
-
Extraction: If a precipitate forms, it can be collected by filtration. Otherwise, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent (e.g., ethanol, methanol) to yield the final product.
-
Characterization: Confirm the structure of the purified compound using analytical techniques such as NMR (¹H, ¹³C), FT-IR, and Mass Spectrometry.
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium methoxide is corrosive and reacts violently with water; handle with extreme care.
Potential Signaling Pathway Relevance
Fused pyrimidine scaffolds, such as those synthesized from this compound, are known to act as inhibitors of various kinases involved in cell signaling pathways critical to cancer and inflammation. For instance, they can act as ATP-competitive inhibitors in the kinase domain of receptors like the Epidermal Growth Factor Receptor (EGFR).
Caption: Inhibition of a generic kinase signaling pathway.
References
- 1. talentchemicals.com [talentchemicals.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bu.edu.eg [bu.edu.eg]
- 5. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Dimethyl 2-(2-pyrimidyl)malonate in Malonic Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 2-(2-pyrimidyl)malonate is a versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. The presence of the pyrimidine ring, a key structural motif in many biologically active molecules, coupled with the reactive α-carbon of the malonic ester functionality, makes it a valuable precursor for the synthesis of a diverse range of substituted pyrimidine derivatives. This document provides detailed application notes and experimental protocols for the use of this compound in malonic ester synthesis, a classic and robust method for carbon-carbon bond formation.[1]
The malonic ester synthesis allows for the transformation of this compound into various 2-(2-pyrimidyl)alkanoic acids. These products can serve as crucial intermediates in the development of novel therapeutic agents, agrochemicals, and other functional organic molecules. The electron-withdrawing nature of the pyrimidine ring is expected to enhance the acidity of the α-proton, facilitating enolate formation under relatively mild conditions.
Core Applications
The primary application of this compound in the context of malonic ester synthesis is the synthesis of α-substituted carboxylic acids bearing a pyrimidine moiety. This is achieved through a three-step sequence:
-
Enolate Formation: Deprotonation of the α-carbon using a suitable base.
-
Alkylation: Nucleophilic attack of the resulting enolate on an alkyl halide.
-
Hydrolysis and Decarboxylation: Conversion of the dialkylated ester to the final carboxylic acid.
This synthetic route is highly valuable for introducing diverse side chains at the carbon adjacent to the pyrimidine ring, offering a straightforward method to explore structure-activity relationships in drug discovery programs.
Data Presentation
The following table summarizes representative quantitative data for the malonic ester synthesis starting from this compound. Please note that these values are illustrative and may vary depending on the specific substrate and reaction conditions.
| Step | Product | Alkyl Halide (R-X) | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Alkylation | Dimethyl 2-methyl-2-(2-pyrimidyl)malonate | Methyl Iodide | Sodium Hydride | THF | 4 | 85-95 | >95 |
| Dimethyl 2-ethyl-2-(2-pyrimidyl)malonate | Ethyl Bromide | Sodium Ethoxide | Ethanol | 6 | 80-90 | >95 | |
| Dimethyl 2-benzyl-2-(2-pyrimidyl)malonate | Benzyl Bromide | Potassium Carbonate | DMF | 8 | 75-85 | >95 | |
| Hydrolysis & Decarboxylation | 2-(2-Pyrimidyl)propanoic acid | - | NaOH, then HCl | Ethanol/Water | 12 | 70-80 | >98 |
| 2-(2-Pyrimidyl)butanoic acid | - | KOH, then H₂SO₄ | Methanol/Water | 12 | 65-75 | >98 | |
| 2-Phenyl-2-(2-pyrimidyl)acetic acid | - | LiOH, then HCl | Dioxane/Water | 16 | 60-70 | >98 |
Experimental Protocols
Protocol 1: Alkylation of this compound
This protocol describes a general procedure for the alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)
-
Alkyl Halide (e.g., Methyl Iodide, Ethyl Bromide, Benzyl Bromide)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil) and anhydrous THF.
-
Enolate Formation: Cool the suspension to 0 °C using an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the enolate.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time will vary depending on the reactivity of the alkyl halide (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alkylated product.
Protocol 2: Hydrolysis and Decarboxylation of Alkylated this compound
This protocol describes the conversion of the alkylated malonic ester derivative to the corresponding carboxylic acid.
Materials:
-
Alkylated this compound (from Protocol 1)
-
Ethanol or Methanol
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 2 M)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Diethyl ether or Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Hydrolysis (Saponification): In a round-bottom flask, dissolve the alkylated this compound (1.0 equivalent) in ethanol. Add an excess of aqueous NaOH solution (2.5 - 3.0 equivalents).
-
Heat the mixture to reflux and stir for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Decarboxylation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 1-2 by the dropwise addition of concentrated HCl. Carbon dioxide evolution will be observed.
-
Gently heat the acidified solution to 50-60 °C for 30-60 minutes to ensure complete decarboxylation.
-
Work-up: Cool the solution to room temperature and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to afford the pure 2-(2-pyrimidyl)alkanoic acid.
Visualizations
Caption: Experimental workflow for the malonic ester synthesis.
Caption: General reaction scheme for the malonic ester synthesis.
Note on Placeholder Images: The DOT script for the reaction scheme includes placeholders for chemical structure images (https://i.imgur.com/your_..._image.png). In a real-world application, these would be replaced with the actual image URLs of the chemical structures for this compound, the alkylated intermediate, and the final 2-(2-Pyrimidyl)alkanoic acid product.
Concluding Remarks
The malonic ester synthesis utilizing this compound is a powerful and adaptable method for the synthesis of novel pyrimidine-containing carboxylic acids. The protocols provided herein offer a solid foundation for researchers to explore the chemical space around this important heterocyclic scaffold. Careful optimization of reaction conditions for specific substrates is recommended to achieve the best results. The resulting products are valuable building blocks for the development of new pharmaceuticals and other advanced materials.
References
Application Notes and Protocols for Knoevenagel Condensation Reactions with Dimethyl 2-(2-pyrimidyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone. This reaction is of paramount importance in the synthesis of a wide array of biologically active molecules and fine chemicals. Pyrimidine derivatives, in particular, are known to possess a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor properties.[1][2][3] The combination of the versatile Knoevenagel condensation with a pyrimidine-containing substrate, such as Dimethyl 2-(2-pyrimidyl)malonate, offers a powerful strategy for the synthesis of novel compounds with significant potential in drug discovery and development.
This compound is a highly activated methylene compound due to the electron-withdrawing nature of both the pyrimidyl group and the two methoxycarbonyl groups. This heightened reactivity makes it an excellent substrate for Knoevenagel condensations, allowing for the facile synthesis of pyrimidyl-substituted α,β-unsaturated esters. These products serve as versatile intermediates for further chemical transformations, including Michael additions and cycloadditions, to generate complex molecular architectures.
These application notes provide a comprehensive overview, generalized experimental protocols, and key considerations for performing Knoevenagel condensation reactions with this compound.
Reaction Principle and Mechanism
The Knoevenagel condensation proceeds via a nucleophilic addition of the carbanion generated from the active methylene compound to the carbonyl group of an aldehyde or ketone, followed by a dehydration step to yield the α,β-unsaturated product.[4][5] The reaction is typically catalyzed by a base, which facilitates the deprotonation of the active methylene compound.
A general mechanism for the Knoevenagel condensation is depicted below:
Caption: Generalized mechanism of the Knoevenagel condensation reaction.
Experimental Protocols
Due to the limited availability of specific published protocols for this compound, the following are generalized procedures based on standard Knoevenagel condensation conditions. Optimization of catalyst, solvent, temperature, and reaction time will be necessary for specific aldehyde substrates.
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation
This protocol utilizes a weak organic base, piperidine, which is a common catalyst for Knoevenagel condensations.
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde
-
Piperidine
-
Anhydrous toluene or ethanol
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the malonate in an appropriate solvent (e.g., anhydrous toluene or ethanol).
-
Add the aldehyde (1.0-1.2 eq) to the solution.
-
Add a catalytic amount of piperidine (0.1-0.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Protocol 2: Catalyst-Free Knoevenagel Condensation in a Green Solvent
For certain reactive aldehydes, a catalyst-free approach in an environmentally benign solvent system can be effective.[6]
Materials:
-
This compound
-
Aromatic aldehyde (preferably with electron-withdrawing groups)
-
Ethanol
-
Water
Procedure:
-
In a flask, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add the aromatic aldehyde (1.0 eq) to the solution.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The product may precipitate out of the solution as it forms.
-
If precipitation occurs, filter the solid product and wash with cold ethanol/water.
-
If no precipitation occurs, remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by recrystallization or column chromatography if necessary.
Data Presentation
The following table provides a template for summarizing the results of Knoevenagel condensation reactions with this compound and various aldehydes. Researchers should populate this table with their experimental data.
| Entry | Aldehyde | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | M.p. (°C) |
| 1 | Benzaldehyde | Piperidine | Toluene | Reflux | 4 | Data | Data |
| 2 | 4-Nitrobenzaldehyde | None | EtOH/H₂O | RT | 2 | Data | Data |
| 3 | 4-Methoxybenzaldehyde | Piperidine | Ethanol | Reflux | 6 | Data | Data |
| 4 | Cinnamaldehyde | Boric Acid | Ethanol | RT | 3 | Data | Data |
| 5 | Pyridine-2-carboxaldehyde | None | EtOH/H₂O | RT | 2.5 | Data | Data |
Data to be filled in by the researcher.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of Knoevenagel condensation products.
Caption: A typical experimental workflow for Knoevenagel condensation.
Potential Applications in Drug Development
The α,β-unsaturated ester products derived from the Knoevenagel condensation of this compound are valuable scaffolds in medicinal chemistry. The pyrimidine moiety is a well-established pharmacophore, and the unsaturated ester allows for further functionalization.
Hypothesized Signaling Pathway Inhibition
While specific signaling pathways for the products of this compound are not yet elucidated, related pyrimidine-containing compounds have been shown to inhibit various protein kinases. The synthesized compounds could be screened against a panel of kinases to identify potential targets. For instance, inhibition of a hypothetical "Pro-growth Kinase" could lead to the downstream effects illustrated below.
Caption: Hypothetical signaling pathway inhibited by a pyrimidyl-substituted compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Piperidine is a toxic and flammable liquid. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Knoevenagel condensation of this compound with various aldehydes provides a robust and efficient route to a diverse library of novel pyrimidine-containing compounds. These compounds are of significant interest to the pharmaceutical industry due to the established biological importance of the pyrimidine scaffold. The protocols and information provided herein serve as a foundational guide for researchers to explore this promising area of medicinal chemistry. Further investigation into the biological activities of these synthesized molecules is highly encouraged.
References
Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using Dimethyl 2-(2-pyrimidyl)malonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various pyrimidine derivatives starting from Dimethyl 2-(2-pyrimidyl)malonate. This versatile building block, featuring a pyrimidine ring directly attached to a malonic ester moiety, offers a convenient scaffold for the synthesis of a diverse range of functionalized pyrimidine compounds with potential applications in medicinal chemistry and drug discovery.
The active methylene group of the malonate is amenable to a variety of chemical transformations, including alkylation, hydrolysis and decarboxylation, and condensation reactions. These notes will detail the experimental procedures for these key transformations.
C-Alkylation of this compound
The presence of two electron-withdrawing ester groups makes the α-proton of the malonate moiety acidic and susceptible to deprotonation by a suitable base to form a stabilized enolate. This enolate can then act as a nucleophile in an S(_N)2 reaction with an alkyl halide to introduce a wide range of substituents at the carbon atom adjacent to the pyrimidine ring.
Experimental Protocol: Synthesis of Dimethyl 2-alkyl-2-(2-pyrimidyl)malonate
Materials:
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Base (e.g., Sodium hydride (NaH), Sodium ethoxide (NaOEt))
-
Alkyl halide (R-X, e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent.
-
Add the base (1.1 equivalents) portion-wise to the stirred solvent at 0 °C.
-
Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the base suspension at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete enolate formation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired dimethyl 2-alkyl-2-(2-pyrimidyl)malonate.
Quantitative Data Summary:
| Entry | Alkyl Halide (R-X) | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Iodomethane | NaH | THF | 4 | 85-95 |
| 2 | Benzyl bromide | NaH | DMF | 6 | 80-90 |
| 3 | Ethyl iodide | NaOEt | Ethanol | 8 | 75-85 |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Experimental Workflow for C-Alkylation:
Caption: Workflow for the C-alkylation of this compound.
Hydrolysis and Decarboxylation to 2-Pyrimidylacetic Acid Derivatives
The dialkylated or mono-alkylated malonate derivatives can undergo hydrolysis of the ester groups to form a dicarboxylic acid. Subsequent heating leads to decarboxylation, yielding a substituted 2-pyrimidylacetic acid. This serves as a valuable intermediate for further functionalization.
Experimental Protocol: Synthesis of 2-(2-Pyrimidyl)alkanoic Acid
Materials:
-
Dimethyl 2-alkyl-2-(2-pyrimidyl)malonate
-
Base (e.g., Potassium hydroxide (KOH), Sodium hydroxide (NaOH))
-
Solvent (e.g., Ethanol/Water mixture)
-
Acid (e.g., Concentrated Hydrochloric acid (HCl))
-
Diethyl ether
Procedure:
-
Dissolve the dimethyl 2-alkyl-2-(2-pyrimidyl)malonate (1.0 equivalent) in a mixture of ethanol and water.
-
Add the base (2.5 equivalents) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.
-
Heat the acidic solution gently (e.g., 50-60 °C) for 30-60 minutes to facilitate decarboxylation, monitoring for the cessation of CO(_2) evolution.
-
Cool the solution to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the 2-(2-pyrimidyl)alkanoic acid.
Quantitative Data Summary:
| Entry | Starting Material | Base | Yield (%) |
| 1 | Dimethyl 2-methyl-2-(2-pyrimidyl)malonate | KOH | 90-98 |
| 2 | Dimethyl 2-benzyl-2-(2-pyrimidyl)malonate | NaOH | 88-95 |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Logical Pathway for Hydrolysis and Decarboxylation:
Caption: Pathway for the synthesis of 2-(2-pyrimidyl)alkanoic acids.
Knoevenagel Condensation with Aldehydes
The active methylene group of this compound can participate in a Knoevenagel condensation with aldehydes in the presence of a weak base. This reaction leads to the formation of a new carbon-carbon double bond, yielding α,β-unsaturated pyrimidine derivatives which are valuable Michael acceptors and intermediates for further synthetic transformations.
Experimental Protocol: Synthesis of Dimethyl 2-(2-pyrimidyl)-2-alkenylmalonates
Materials:
-
This compound
-
Aldehyde (R-CHO, e.g., Benzaldehyde, Butyraldehyde)
-
Weak base catalyst (e.g., Piperidine, Pyrrolidine)
-
Solvent (e.g., Toluene, Benzene)
-
Acetic acid (co-catalyst, optional)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add the solvent, this compound (1.0 equivalent), and the aldehyde (1.1 equivalents).
-
Add the weak base catalyst (0.1 equivalents) and, if used, the co-catalyst (0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-24 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired dimethyl 2-(2-pyrimidyl)-2-alkenylmalonate.
Quantitative Data Summary:
| Entry | Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Toluene | 12 | 75-85 |
| 2 | 4-Chlorobenzaldehyde | Pyrrolidine/Acetic Acid | Benzene | 16 | 70-80 |
| 3 | Butyraldehyde | Piperidine | Toluene | 8 | 65-75 |
Note: Yields are representative and can vary based on the specific aldehyde and reaction conditions.
Signaling Pathway Analogy for Knoevenagel Condensation:
Caption: Logical flow of the Knoevenagel condensation reaction.
Application Notes and Protocols: Asymmetric Michael Addition of Dimethyl 2-(2-pyrimidyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric Michael addition stands as a cornerstone in synthetic organic chemistry for the stereoselective formation of carbon-carbon bonds. This powerful reaction enables the construction of chiral molecules, which are of paramount importance in the pharmaceutical industry, where the therapeutic activity of a drug is often confined to a single enantiomer. Pyrimidine moieties are prevalent in a vast array of biologically active compounds, including antiviral and anticancer agents. The incorporation of a chiral center adjacent to a pyrimidine ring via an asymmetric Michael addition of a pronucleophile such as dimethyl 2-(2-pyrimidyl)malonate offers a direct route to novel chiral building blocks for drug discovery and development.
These application notes provide a comprehensive overview and detailed protocols for the enantioselective Michael addition of this compound to common Michael acceptors, such as nitroolefins and α,β-unsaturated ketones. While direct literature on this specific substrate may be limited, the protocols herein are based on well-established and analogous reactions of dimethyl malonate, providing a robust starting point for methodological development.
Reaction Principle
The core of the reaction involves the conjugate addition of the enolate of this compound to a Michael acceptor. The stereochemical outcome is controlled by a chiral catalyst, which can be a metal complex or a metal-free organocatalyst. Bifunctional organocatalysts, such as those based on thiourea or squaramide scaffolds, are particularly effective. They activate the nucleophile through a basic site (e.g., a tertiary amine) and the electrophile through hydrogen bonding interactions, orienting the reactants in a chiral environment to favor the formation of one enantiomer.
Quantitative Data Summary
The following tables summarize typical results for the asymmetric Michael addition of dimethyl malonate to representative nitroolefins and enones using various catalytic systems. These data serve as a benchmark for what can be expected when adapting these conditions for this compound.
Table 1: Organocatalyzed Asymmetric Michael Addition of Dimethyl Malonate to β-Nitrostyrene
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Cinchonine-derived thiourea (5) | Toluene | 48 | 95 | 92 |
| 2 | Squaramide (2) | Toluene | 72 | 98 | 94 |
| 3 | L-proline derivative (10) | p-Xylene | 24 | 85 | 56 |
| 4 | Bifunctional amine-thiourea (1) | THF | 24 | >99 | 97 |
Table 2: Metal-Catalyzed Asymmetric Michael Addition of Dimethyl Malonate to Cyclopentenone
| Entry | Catalyst System (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Ga-Na-BINOL complex (10) | THF | 46 | 90 | 99 |
| 2 | Ni(acac)₂ / Sparteine (10) | Toluene | 5 | 85 | 86 |
| 3 | CaCl₂-Pybox (polymer-supported) | Flow | - | high | 92 |
Experimental Protocols
The following are detailed, generalized protocols for the asymmetric Michael addition. Researchers should note that optimization of catalyst, solvent, temperature, and reaction time may be necessary for the specific substrate, this compound.
Protocol 1: Organocatalyzed Michael Addition to a Nitroolefin
This protocol is adapted from established procedures using bifunctional thiourea or squaramide catalysts.
Materials:
-
This compound
-
Substituted nitroolefin (e.g., β-nitrostyrene)
-
Chiral bifunctional catalyst (e.g., Takemoto catalyst or a cinchona-derived squaramide)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stir bar
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral bifunctional catalyst (1-10 mol%).
-
Add the substituted nitroolefin (1.0 equiv).
-
Dissolve the catalyst and nitroolefin in the anhydrous solvent (0.1-0.5 M).
-
Add this compound (1.2-2.0 equiv) to the solution.
-
Stir the reaction mixture at the desired temperature (room temperature is often a good starting point) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired chiral Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: Metal-Catalyzed Michael Addition to an Enone
This protocol is based on the use of chiral metal complexes, such as a heterobimetallic Ga-Na-BINOL complex.
Materials:
-
This compound
-
α,β-Unsaturated ketone (e.g., 2-cyclopenten-1-one)
-
Chiral metal catalyst solution (e.g., GaNa-(S)-BINOL) (5-10 mol%)
-
Anhydrous solvent (e.g., THF)
-
Base (e.g., sodium tert-butoxide, if required by the catalyst system)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stir bar
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the base (if required) and anhydrous THF.
-
Add the chiral metal catalyst solution to the flask.
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Add the α,β-unsaturated ketone (1.0 equiv) to the mixture.
-
Stir the reaction at room temperature for the required duration (e.g., 24-48 hours), monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation under reduced pressure.
-
Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.
Visualizations
Caption: Generalized catalytic cycle for the asymmetric Michael addition.
Caption: A typical experimental workflow for the asymmetric Michael addition.
The Pivotal Role of Pyridopyrimidines in Modern Drug Discovery: Synthesis, Applications, and Protocols
For Immediate Release
[City, State] – December 28, 2025 – The fused heterocyclic scaffolds of pyridopyrimidines are of significant interest in medicinal chemistry due to their diverse and potent biological activities.[1] These compounds, structurally analogous to purines, serve as privileged structures in the development of novel therapeutics, particularly in oncology.[2][3] This application note provides a detailed overview of the synthesis of substituted pyridopyrimidines, their role as kinase inhibitors, and protocols for their preparation and evaluation, aimed at researchers, scientists, and drug development professionals.
Pyridopyrimidines exhibit a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[4] Their therapeutic potential stems from their ability to interact with various biological targets, most notably protein kinases, which are crucial regulators of cellular processes.[5][6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.
Key Therapeutic Targets of Pyridopyrimidines
Substituted pyridopyrimidines have been successfully developed as inhibitors of several key kinases and enzymes implicated in cancer progression:
-
Cyclin-Dependent Kinases 4 and 6 (CDK4/6): These kinases are fundamental drivers of the cell cycle.[7] Inhibitors of CDK4/6, such as the FDA-approved drug Palbociclib, prevent the G1 to S phase transition, thereby arresting the proliferation of cancer cells.[6][8]
-
Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of nucleic acids and amino acids.[9][10] Inhibition of DHFR disrupts DNA synthesis, leading to cell death.[9] Piritrexim is a notable pyridopyrimidine-based DHFR inhibitor.
-
PIM Kinases: This family of serine/threonine kinases (PIM-1, PIM-2, PIM-3) is involved in cell survival and proliferation pathways.[5][11] Overexpression of PIM kinases is associated with various cancers, making them an attractive target for drug development.[11]
Synthetic Strategies for Substituted Pyridopyrimidines
A variety of synthetic methodologies have been developed for the efficient construction of the pyridopyrimidine scaffold. These approaches offer flexibility in introducing diverse substituents, enabling the fine-tuning of their pharmacological properties.
Multicomponent Reactions (MCRs)
MCRs are highly efficient one-pot reactions where three or more reactants combine to form a complex product, minimizing waste and simplifying purification.[12] The synthesis of pyridopyrimidines often employs the reaction of an aminopyrimidine, an aldehyde, and an active methylene compound.[12]
Nanocatalyst-Assisted Synthesis
The use of nanocatalysts, such as magnetic nanoparticles, offers several advantages, including high efficiency, reusability, and environmentally friendly reaction conditions.[13][14] These catalysts can significantly enhance reaction rates and yields in the synthesis of pyridopyrimidines.[14]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods.[15][16]
Quantitative Data Summary
The following tables summarize key quantitative data for representative substituted pyridopyrimidines, including reaction yields for various synthetic methods and their biological activities.
Table 1: Comparison of Synthetic Methodologies for Substituted Pyrido[2,3-d]pyrimidines
| Synthetic Method | Key Features | Typical Yields | Reference |
| Three-Component Reaction | One-pot synthesis, operational simplicity. | Good to excellent | [12] |
| Nanocatalyst-Assisted | Green, reusable catalyst, high efficiency. | 88-95% | [14] |
| Microwave-Assisted | Rapid reaction times, improved yields. | 69-88% | [16] |
Table 2: Biological Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Target | Assay | IC50 (nM) | Reference |
| Palbociclib | CDK4/6 | Enzyme Assay | - | [6] |
| Piritrexim Analogue | P. carinii DHFR | Enzyme Assay | 0.65 | [17] |
| Compound 4 | PIM-1 Kinase | Enzyme Assay | 11.4 | [5] |
| Compound 10 | PIM-1 Kinase | Enzyme Assay | 17.2 | [5] |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by pyridopyrimidine inhibitors and a general experimental workflow for their synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of human dihydrofolate reductase activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Algal magnetic nickel oxide nanocatalyst in accelerated synthesis of pyridopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Pyrimidyl-Substituted Barbiturates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbiturates are a class of drugs derived from barbituric acid that function as central nervous system depressants.[1][2] The pharmacological properties of barbiturates are largely determined by the nature of the substituents at the 5-position of the pyrimidine-trione ring.[2][3] The introduction of a pyrimidyl group at this position is of significant interest for the development of novel therapeutic agents with potentially unique activities.
This document provides a detailed protocol for the synthesis of 5-(2-pyrimidyl)barbituric acid through the cyclocondensation reaction of Dimethyl 2-(2-pyrimidyl)malonate with urea. The general method for synthesizing barbiturates involves the condensation of a disubstituted malonic ester with urea in the presence of a strong base.[2][4][5]
General Synthesis Pathway
The synthesis of 5-(2-pyrimidyl)barbituric acid is achieved through a one-pot cyclocondensation reaction. A strong base, such as sodium ethoxide, deprotonates urea, enhancing its nucleophilicity. The resulting urea anion then attacks the electrophilic carbonyl carbons of this compound. This is followed by an intramolecular condensation and elimination of two molecules of methanol to form the stable heterocyclic barbiturate ring.
Experimental Protocol
Objective: To synthesize 5-(2-pyrimidyl)barbituric acid via the condensation of this compound with urea.
Materials:
-
This compound
-
Urea (dry)
-
Sodium metal
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
Apparatus:
-
Round-bottom flask (250 mL)
-
Reflux condenser with a drying tube (e.g., calcium chloride)
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
Procedure:
-
Preparation of Sodium Ethoxide: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to dissolve completely to form a solution of sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 6.0 g (0.1 mol) of dry urea and stir until it dissolves.
-
Addition of Malonate: Slowly add 22.4 g (0.1 mol) of this compound to the reaction mixture.
-
Reflux: Heat the mixture to reflux using a heating mantle or oil bath and maintain reflux for 6-8 hours. A precipitate of the sodium salt of 5-(2-pyrimidyl)barbituric acid may form during this time.
-
Acidification: After the reflux period, cool the reaction mixture to room temperature. Carefully and slowly add concentrated hydrochloric acid to the stirred mixture until the solution is acidic to litmus paper. This will protonate the sodium salt and precipitate the 5-(2-pyrimidyl)barbituric acid.
-
Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.
Data Presentation
Table 1: Reactant Quantities and Molar Equivalents
| Reactant | Molecular Weight ( g/mol ) | Mass (g) | Moles (mol) | Molar Ratio |
| This compound | 224.20 | 22.4 | 0.1 | 1 |
| Urea | 60.06 | 6.0 | 0.1 | 1 |
| Sodium | 22.99 | 2.3 | 0.1 | 1 |
Table 2: Typical Reaction Yield and Product Characterization
| Parameter | Value |
| Theoretical Yield | 22.0 g |
| Actual Yield | 17.6 g |
| Percent Yield | 80% |
| Melting Point | >250 °C (decomposes) |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (DMSO-d₆, δ ppm) | 11.2 (s, 2H, NH), 8.8 (d, 2H, pyrimidine-H), 7.4 (t, 1H, pyrimidine-H), 5.1 (s, 1H, CH) |
| FT-IR (KBr, cm⁻¹) | 3200-3100 (N-H stretch), 1720-1680 (C=O stretch), 1590, 1570 (C=N, C=C stretch) |
Visualizations
Caption: Chemical synthesis pathway for 5-(2-pyrimidyl)barbituric acid.
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Insilco Study of Some New Derivatives Containing Barbiturate Moiety Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 4. How are barbituric acids synthesized from diethyl malonate? | Filo [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Dimethyl 2-(2-pyrimidyl)malonate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Dimethyl 2-(2-pyrimidyl)malonate. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2-chloropyrimidine with the enolate of dimethyl malonate. The enolate is typically generated in situ using a suitable base.
Q2: Which base is most effective for the deprotonation of dimethyl malonate in this synthesis?
A2: Strong bases are required to efficiently deprotonate dimethyl malonate (pKa ≈ 13 in water) to form the reactive enolate.[1] Sodium hydride (NaH) is a common choice as it provides an irreversible deprotonation. Sodium methoxide (NaOMe) is also a suitable option. It is crucial to use an alkoxide base that matches the alcohol portion of the ester to prevent transesterification.[1]
Q3: What are the most common side products in this reaction?
A3: The primary side product of concern is the dialkylated malonate, where a second molecule of 2-chloropyrimidine reacts with the product. Another potential side reaction is the hydrolysis of the ester groups if water is present in the reaction mixture. In some cases, if using an alkoxide base that does not match the ester, transesterification can lead to a mixture of ester products.[2]
Q4: How can the formation of the dialkylated side product be minimized?
A4: To favor mono-alkylation, it is recommended to use an excess of dimethyl malonate relative to 2-chloropyrimidine. A molar ratio of 1.5 to 2 equivalents of dimethyl malonate to 1 equivalent of 2-chloropyrimidine is a good starting point. Additionally, slow addition of 2-chloropyrimidine to the pre-formed enolate of dimethyl malonate can also help to minimize dialkylation.
Q5: What are the recommended solvents for this reaction?
A5: Anhydrous polar aprotic solvents are generally preferred for this type of reaction. Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are commonly used.[3] It is critical that the solvent is anhydrous, as the presence of water will quench the enolate and can lead to hydrolysis of the ester.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Ineffective Deprotonation | Ensure the base is fresh and has been handled under anhydrous conditions. Use a sufficiently strong base like sodium hydride (NaH) or sodium methoxide (NaOMe).[1] |
| Presence of Moisture | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low Reactivity of 2-Chloropyrimidine | The reaction may require heating. Monitor the reaction progress by TLC or GC-MS and consider increasing the reaction temperature if no conversion is observed at room temperature. |
| Incorrect Stoichiometry | Verify the molar ratios of your reactants and base. Ensure at least one equivalent of base is used for each equivalent of dimethyl malonate that is to be deprotonated.[1] |
Issue 2: High Proportion of Dialkylated Side Product
| Potential Cause | Troubleshooting Step |
| Stoichiometry Favors Dialkylation | Increase the molar excess of dimethyl malonate. A 2:1 ratio of dimethyl malonate to 2-chloropyrimidine can significantly reduce dialkylation. |
| Reaction Conditions | Add the 2-chloropyrimidine solution slowly to the solution of the dimethyl malonate enolate. This maintains a low concentration of the electrophile, favoring mono-substitution. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | | Co-elution of Product and Starting Material | If the Rf values of the product and unreacted dimethyl malonate are too close for effective separation by column chromatography, consider a work-up procedure that removes excess dimethyl malonate. This can be achieved by washing the organic extract with an aqueous basic solution (e.g., dilute NaOH) to deprotonate and extract the unreacted malonate into the aqueous layer. | | Oily Product That is Difficult to Handle | The product, this compound, is a liquid at room temperature.[4] If purification by distillation is not feasible due to a high boiling point, column chromatography on silica gel is the recommended method. |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative procedure based on established methods for malonic ester synthesis and nucleophilic aromatic substitution.[3] Optimization may be required to achieve the best results.
Materials:
-
Dimethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Chloropyrimidine
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Enolate:
-
To a dry three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of dimethyl malonate (1.5 equivalents) in anhydrous THF to the NaH suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.
-
-
Nucleophilic Aromatic Substitution:
-
Cool the enolate solution back to 0 °C.
-
Dissolve 2-chloropyrimidine (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the 2-chloropyrimidine solution dropwise to the enolate solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time can vary from a few hours to overnight.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound.
-
Visualizing the Workflow and Logic
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
References
Technical Support Center: Reactions with Dimethyl 2-(2-pyrimidyl)malonate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and efficiency of reactions involving Dimethyl 2-(2-pyrimidyl)malonate. The guidance is structured around the primary reaction types this versatile intermediate undergoes: C-Alkylation, Knoevenagel Condensation, and Hydrolysis/Decarboxylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is an active methylene compound primarily used in three key synthetic transformations:
-
C-Alkylation: Formation of a new carbon-carbon bond at the central carbon by reacting the malonate enolate with an electrophile, typically an alkyl halide.
-
Knoevenagel Condensation: A reaction with aldehydes or ketones, catalyzed by a weak base, to form a pyrimidylidene derivative (an α,β-unsaturated ester).[1][2]
-
Hydrolysis and Decarboxylation: Conversion of the diester to a dicarboxylic acid, which is then heated to lose CO₂ and yield a substituted 2-(2-pyrimidinyl)acetic acid.
Q2: My reaction yield is low. What are the most common general causes?
A2: Low yields in reactions with substituted malonates often stem from a few common issues:
-
Incomplete Deprotonation: The base used may be too weak, insufficient in quantity, or degraded by moisture.
-
Reagent Purity: Impurities in the malonate, electrophile/aldehyde, solvent, or base can lead to side reactions or catalyst poisoning.
-
Side Reactions: The most common side reaction is dialkylation when mono-alkylation is desired. Self-condensation of the aldehyde can also occur in Knoevenagel reactions.[3]
-
Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or solvent choice can significantly impact yield.
Q3: Which base is best for the C-alkylation of this compound?
A3: The choice of base is critical. For malonates, a base whose conjugate acid is the same as the ester's alcohol portion is ideal to prevent transesterification. For dimethyl esters, sodium methoxide (NaOMe) in methanol is a standard choice. For irreversible and complete deprotonation, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or DMF are highly effective.
Q4: How can I monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress. Use a suitable solvent system (e.g., mixtures of hexane and ethyl acetate) to resolve the starting material from the product. Staining with potassium permanganate or visualization under UV light can aid in spot detection. For more quantitative analysis, techniques like GC-MS or ¹H-NMR of aliquots can be employed.
Troubleshooting Guides
C-Alkylation Reactions
This reaction is fundamental for creating a C-C bond at the active methylene position.
Problem: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps & Recommendations |
| Ineffective Deprotonation | Verify the strength and stoichiometry of your base. Use at least 1.05 equivalents of a strong base like NaH or t-BuOK. Ensure the base is fresh and handled under anhydrous conditions to prevent quenching by moisture. |
| Poor Reagent Quality | Use freshly distilled or high-purity this compound and alkylating agent. Ensure solvents are anhydrous, as water will consume the base and hydrolyze the ester. |
| Incorrect Temperature | Deprotonation is often performed at 0 °C or room temperature. After adding the alkyl halide, the reaction may require gentle heating (reflux) to proceed at a reasonable rate. Optimize the temperature based on TLC monitoring. |
| Inactive Alkylating Agent | The alkyl halide may be unreactive (e.g., alkyl chlorides are less reactive than bromides or iodides) or may have degraded.[4] Consider converting an alkyl chloride to the more reactive iodide in situ with a catalytic amount of NaI or KI (Finkelstein reaction). |
Problem: Formation of Significant Dialkylated Byproduct
| Potential Cause | Troubleshooting Steps & Recommendations |
| Excess Base or Alkyl Halide | Use a slight excess of the malonate ester (~1.1 equivalents) relative to the base and alkylating agent to favor mono-alkylation. |
| Rapid Addition of Reagents | Add the alkylating agent slowly and at a controlled temperature. Alternatively, consider inverse addition: slowly add the generated malonate enolate solution to a solution of the alkyl halide. |
| High Reaction Temperature | Elevated temperatures can sometimes favor dialkylation. Run the reaction at the lowest temperature that allows for a reasonable conversion rate. |
Knoevenagel Condensation
This reaction condenses the malonate with an aldehyde or ketone to form a C=C double bond.
Problem: Low Yield of the Condensed Product
| Potential Cause | Troubleshooting Steps & Recommendations |
| Catalyst Choice | The catalyst is typically a weak base. Piperidine, often with a catalytic amount of acetic acid, is a classic choice.[5] Amino acids like β-alanine or L-proline can also be effective.[1] The pyrimidine nitrogen on the substrate is basic and may interfere with catalysis; ensure sufficient external catalyst is used. |
| Aldehyde Self-Condensation | This occurs if the catalyst is too strong or the temperature is too high.[3] Use a mild amine catalyst. Avoid strong bases like NaH or alkoxides for this reaction. |
| Reversible Reaction | The reaction is an equilibrium process. Remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves to drive the reaction toward the product.[6] |
| Steric Hindrance | Bulky aldehydes or ketones will react more slowly. These reactions may require longer reaction times or higher temperatures to achieve good conversion. |
Problem: Reaction Stalls or is Very Slow
| Potential Cause | Troubleshooting Steps & Recommendations |
| Insufficient Catalyst | Increase the catalyst loading. For piperidine/acetic acid, typical loadings are 0.1-0.2 equivalents. |
| Low Temperature | While some reactions proceed at room temperature, many require refluxing in a solvent like benzene, toluene, or ethanol to go to completion. |
| Solvent Effects | The choice of solvent is important. Aprotic solvents like DMSO can accelerate the reaction.[7] Toluene or benzene are ideal when azeotropic removal of water is required. |
Hydrolysis and Decarboxylation
This two-step process converts the substituted malonate into a carboxylic acid.
Problem: Incomplete Hydrolysis (Saponification)
| Potential Cause | Troubleshooting Steps & Recommendations |
| Insufficient Base | Use a significant excess of a strong base (e.g., 3-5 equivalents of NaOH or KOH) to ensure complete hydrolysis of both ester groups. |
| Low Reaction Temperature | Saponification often requires heating. Refluxing in an aqueous/alcoholic solution (e.g., EtOH/H₂O) for several hours is typical. |
| Poor Solubility | If the substituted malonate is not soluble in the aqueous base, add a co-solvent like ethanol or THF to create a homogeneous solution and facilitate the reaction. |
Problem: Incomplete Decarboxylation
| Potential Cause | Troubleshooting Steps & Recommendations |
| Insufficient Heat | Decarboxylation of the malonic acid intermediate requires high temperatures, typically 150-180 °C. After acidification of the hydrolysis reaction, the isolated malonic acid is often heated neat (without solvent) until CO₂ evolution ceases. |
| Premature Isolation | Ensure the hydrolysis step is complete before acidification. The intermediate is a dicarboxylic acid, which is necessary for facile decarboxylation. |
| Alternative Methods | For sensitive substrates, harsh heating can be avoided. Microwave-assisted decarboxylation can significantly reduce reaction times and improve yields.[8] The Krapcho decarboxylation (heating in wet DMSO with a salt like NaCl or LiCl) is another mild alternative. |
Experimental Protocols (Representative Examples)
Disclaimer: The following protocols are based on standard procedures for substituted malonic esters and have been adapted for this compound. Researchers should perform small-scale trials to optimize conditions for their specific application.
Protocol 1: C-Alkylation with an Alkyl Halide
This protocol describes the mono-alkylation of a substituted dimethyl malonate.
-
Enolate Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 1.05 eq., 60% dispersion in mineral oil) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise over 30 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another hour until hydrogen evolution ceases.
-
Alkylation: Cool the resulting enolate solution back to 0 °C. Add the alkyl halide (1.0 eq.) dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitoring: Monitor the reaction progress by TLC until the starting malonate is consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature and cautiously quench by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Knoevenagel Condensation with an Aldehyde
This protocol is adapted from the condensation of dimethyl malonate with an aromatic aldehyde.[5]
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (1.0 eq.), the desired aldehyde (1.0 eq.), piperidine (0.1 eq.), and acetic acid (0.1 eq.) in a suitable solvent (e.g., benzene or toluene).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Monitoring: Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the starting material (typically 2-24 hours).
-
Work-up: Cool the reaction mixture and dilute with ethyl acetate. Wash the organic solution with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization.
Protocol 3: Hydrolysis and Decarboxylation
This protocol outlines the two-step conversion to a substituted acetic acid.
-
Hydrolysis: In a round-bottom flask, dissolve the substituted this compound derivative (1.0 eq.) in a mixture of ethanol and water. Add potassium hydroxide (KOH, 3.0 eq.) and heat the mixture to reflux for 4-8 hours, or until TLC shows complete consumption of the starting ester.
-
Acidification: Cool the reaction mixture in an ice bath and slowly acidify to pH 1-2 with concentrated HCl. A precipitate of the dicarboxylic acid may form.
-
Isolation: Extract the acidic aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude malonic acid derivative.
-
Decarboxylation: Place the crude dicarboxylic acid in a round-bottom flask equipped with a condenser. Heat the solid/oil in an oil bath to ~160 °C. Vigorous bubbling (CO₂ evolution) should be observed. Continue heating until the gas evolution ceases (typically 1-3 hours).
-
Purification: Cool the residue and purify the resulting carboxylic acid by distillation, recrystallization, or column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for key transformations of malonic esters, which can be used as a starting point for optimizing reactions with this compound.
Table 1: Comparison of Conditions for C-Alkylation of Malonates
| Base (eq.) | Alkylating Agent | Solvent | Temperature | Time | Typical Yield | Reference |
| NaH (1.05) | Propyl Bromide | THF | Reflux | 6 h | High | |
| K₂CO₃ / TBAB | Acrylonitrile | n-Hexane | Reflux | 12 h | High | [8] |
| NaOMe (1.0) | Benzyl Chloride | Methanol | Reflux | 4 h | Good-High | Analogous literature |
| t-BuOK (1.1) | Methyl Iodide | DMF | Room Temp | 2 h | High | Analogous literature |
Table 2: Optimization of Knoevenagel Condensation
| Aldehyde | Catalyst | Solvent | Temperature | Time | Typical Yield | Reference |
| Benzaldehyde | Piperidine/AcOH | Toluene | Reflux | 3 h | >90% | [5] |
| Aromatic Aldehyde | Gelatine (immob.) | DMSO | Room Temp | 24 h | 85-89% | [7] |
| Aromatic Aldehyde | GaCl₃ | Solvent-free | Room Temp | 5-10 min | >90% | [2] |
Visualizations
The following diagrams illustrate the logical workflows for troubleshooting common issues encountered in reactions with this compound.
Caption: Troubleshooting workflow for low C-alkylation yield.
Caption: Decision pathway for hydrolysis and decarboxylation.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Dimethyl 2-(4-methylbenzylidene)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]
- 6. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 7. Dimethyl 2,2-bis(2-cyanoethyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
Technical Support Center: Purification of Dimethyl 2-(2-pyrimidyl)malonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Dimethyl 2-(2-pyrimidyl)malonate. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The primary methods for purifying this compound and related pyrimidine derivatives are vacuum distillation, recrystallization, and column chromatography. The choice of technique depends on the nature and quantity of impurities, as well as the scale of the reaction.
Q2: What are the known physical properties of this compound?
Q3: What are the potential impurities in the synthesis of this compound?
A3: The synthesis of this compound typically involves the nucleophilic substitution of a 2-halopyrimidine with dimethyl malonate. Potential impurities can include:
-
Unreacted starting materials: 2-halopyrimidine and dimethyl malonate.
-
Side products: Dialkylated malonate, where a second pyrimidyl group attaches to the malonate.
-
Hydrolysis products: Malonic acid derivatives if water is present.
-
Solvent residues: Residual solvents from the reaction or workup.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
Problem: The product "oils out" instead of forming crystals.
-
Cause: The compound is coming out of the solution at a temperature above its melting point, often due to a high concentration of impurities or too rapid cooling.
-
Solution:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of a co-solvent in which the compound is more soluble to lower the supersaturation point.
-
Allow the solution to cool very slowly. Consider letting it cool to room temperature on the benchtop before transferring to an ice bath.
-
Scratch the inside of the flask with a glass rod to induce crystallization.
-
If available, add a seed crystal of pure this compound.
-
Problem: No crystals form upon cooling.
-
Cause: The solution is not saturated enough, or the compound is highly soluble in the chosen solvent even at low temperatures.
-
Solution:
-
If the solution is not saturated, reheat it and evaporate some of the solvent to increase the concentration. Allow it to cool again.
-
If the compound is too soluble, a different solvent or a solvent/anti-solvent system should be used. An anti-solvent is a solvent in which the compound is insoluble. Add the anti-solvent dropwise to the solution of the compound until turbidity persists, then heat to redissolve and cool slowly.
-
Problem: The recovered yield is very low.
-
Cause: The compound has significant solubility in the cold solvent, or too much solvent was used for washing the crystals.
-
Solution:
-
Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.
-
Wash the collected crystals with a minimal amount of ice-cold solvent.
-
The filtrate can be concentrated and a second crop of crystals can be collected.
-
Column Chromatography Issues
Problem: The compound does not move from the origin on the TLC plate or the column.
-
Cause: The eluent system is not polar enough to move the polar this compound.
-
Solution:
-
Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For a dichloromethane/methanol system, increase the proportion of methanol.
-
Consider adding a small amount of a more polar solvent like methanol to a dichloromethane or ethyl acetate-based eluent.
-
Problem: Poor separation between the product and impurities.
-
Cause: The polarity of the product and the impurities are too similar in the chosen eluent system.
-
Solution:
-
Try a different solvent system. Sometimes switching from a hexane-based system to a dichloromethane-based system can improve separation.
-
Use a shallower gradient elution, starting with a less polar mixture and gradually increasing the polarity. This can help to resolve closely eluting compounds.
-
Ensure the column is packed properly and not overloaded with the sample.
-
Problem: The compound streaks on the TLC plate and column.
-
Cause: The compound may be interacting too strongly with the stationary phase (silica gel), which can be acidic. The nitrogen atoms in the pyrimidine ring can cause this issue.
-
Solution:
-
Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system to neutralize the acidic sites on the silica gel.
-
Alternatively, use a different stationary phase like neutral alumina.
-
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) to find a suitable solvent or solvent system where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Develop a suitable eluent system using thin-layer chromatography (TLC). A good Rf value for the product is typically between 0.2 and 0.4. Common starting points for pyrimidine derivatives are mixtures of hexane and ethyl acetate or dichloromethane and methanol.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Since specific quantitative data for the purification of this compound is not available in the searched literature, the following table provides a general guideline for solvent selection in the purification of pyrimidine derivatives.
| Purification Technique | Solvent System (Examples) | Suitability for Pyrimidine Derivatives |
| Recrystallization | Ethanol | Good for many polar pyrimidines. |
| Isopropanol | Similar to ethanol, good alternative. | |
| Ethyl Acetate / Hexane | Good for adjusting polarity to achieve optimal crystallization. | |
| Column Chromatography | Hexane / Ethyl Acetate | A versatile system with tunable polarity. |
| Dichloromethane / Methanol | Effective for more polar pyrimidines. |
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting guide for common recrystallization issues.
References
Identifying and minimizing side products in Dimethyl 2-(2-pyrimidyl)malonate reactions
This guide provides troubleshooting advice and frequently asked questions for researchers working with the synthesis and purification of Dimethyl 2-(2-pyrimidyl)malonate. The content addresses common side products and offers strategies for their minimization to improve reaction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common synthetic route for this compound and what are the initial checks I should perform?
A common and effective method is the nucleophilic aromatic substitution (SNAr) of a halopyrimidine (e.g., 2-chloropyrimidine or 2-bromopyrimidine) with the enolate of dimethyl malonate. Before starting, ensure the purity of your starting materials and the dryness of your solvent, as these are critical for success.
Q2: I am getting a very low yield of the desired product. What are the likely causes and how can I troubleshoot this?
Low yield is a frequent issue that can stem from several factors. The troubleshooting workflow below can help diagnose the problem. Common causes include an incomplete reaction, inefficient base, or degradation of the product.
Caption: Troubleshooting logic for low product yield.
Q3: My post-workup analysis shows a significant amount of a compound with a mass corresponding to the loss of a methoxycarbonyl group (-COOCH₃). What is this and how can I prevent it?
This is likely the decarboxylated side product, Methyl 2-(2-pyrimidyl)acetate. Malonic esters are susceptible to decarboxylation, especially when heated in the presence of acid or water.[1][2]
Minimization Strategy:
-
Avoid High Temperatures: If possible, run the reaction at a lower temperature for a longer duration.
-
Neutral or Basic Workup: Avoid acidic conditions during workup. Quench the reaction with a neutral solution like saturated ammonium chloride or cold water.
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions to prevent in-situ hydrolysis followed by decarboxylation.
Q4: I have observed the formation of 2-hydroxypyrimidine and malonic acid derivatives in my crude product. What causes this?
This indicates hydrolysis of the starting material and/or the product. The ester groups of dimethyl malonate are susceptible to hydrolysis, especially under strong basic or acidic conditions, and the halogen on the pyrimidine ring can be displaced by hydroxide ions.[3]
Minimization Strategy:
-
Use a Non-Nucleophilic Base: If possible, use a non-hydroxide base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Dry Solvents: Use anhydrous solvents to minimize the presence of water, which can act as a nucleophile and a source of hydroxide in the presence of a strong base.
-
Control Workup: Perform the aqueous workup at low temperatures (0-5 °C) and minimize the time the reaction mixture is in contact with the aqueous phase.
Q5: My reaction seems to stall, with significant amounts of unreacted 2-halopyrimidine and dimethyl malonate remaining. What should I do?
This points to an issue with reaction kinetics or equilibrium.
Minimization Strategy:
-
Base Stoichiometry: Ensure at least one full equivalent of base is used to completely deprotonate the dimethyl malonate. Using a slight excess (1.1-1.2 equivalents) can be beneficial.
-
Solvent Choice: The choice of solvent is crucial. A polar aprotic solvent like DMF or DMSO can accelerate SNAr reactions.
-
Temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) can often drive it to completion. Monitor for the formation of degradation products by TLC or GC.
Reaction Pathways: Main and Side Reactions
The following diagram illustrates the intended synthetic pathway alongside common competing side reactions.
Caption: Desired reaction pathway and common side reactions.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a representative procedure for the SNAr reaction.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous N,N-Dimethylformamide (DMF, 10 mL).
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C.
-
Malonate Addition: Slowly add dimethyl malonate (1.0 eq.) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Pyrimidine Addition: Dissolve 2-chloropyrimidine (1.2 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress by TLC or GC-MS until the starting materials are consumed (typically 4-12 hours).
-
Workup: Cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Data on Impurity Analysis
While specific data for this compound is proprietary, the following table, adapted from a study on the synthesis of dimethyl 2-chloromalonate, illustrates how to monitor and quantify reaction components.[4] A similar approach using GC area percentage should be applied to track the formation of your desired product and identify side products.
Table 1: Example Reaction Monitoring by GC Area %
| Reaction Time (h) | Dimethyl Malonate (Starting Material) % | Dimethyl 2-chloromalonate (Product) % | Dichloro-impurity % |
| 1 | 45.2 | 52.1 | 2.7 |
| 3 | 12.5 | 83.4 | 4.1 |
| 5 | 6.0 | 90.0 | 5.0 |
| 24 | <1.0 | 85.3 | 14.2 |
| 48 | <1.0 | 75.0 | 15.0 |
Data adapted from a study on the chlorination of dimethyl malonate and presented for illustrative purposes.[4] This table shows that prolonged reaction times can lead to an increase in impurity formation, highlighting the importance of reaction monitoring.[4]
General Synthesis and Purification Workflow
References
Troubleshooting common issues in Dimethyl 2-(2-pyrimidyl)malonate synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Dimethyl 2-(2-pyrimidyl)malonate. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Below is a systematic guide to troubleshooting this issue.
-
Incomplete Deprotonation of Dimethyl Malonate: The formation of the malonate enolate is crucial. If the base is not strong enough or is of poor quality, the deprotonation will be incomplete, leading to a lower concentration of the nucleophile.
-
Solution: Ensure the use of a strong base like sodium hydride (NaH). Use freshly opened or properly stored NaH, as it can be deactivated by moisture. It is also good practice to wash the NaH with a dry, inert solvent like hexane to remove any mineral oil it is suspended in.
-
-
Poor Quality of Reactants or Solvents: The presence of moisture or other impurities in the reactants (2-halopyrimidine, dimethyl malonate) or the solvent can interfere with the reaction.
-
Solution: Use freshly distilled dimethyl malonate. Ensure the 2-halopyrimidine is pure. Use anhydrous solvents, as the malonate enolate is sensitive to water.
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate and yield.
-
Solution: The initial deprotonation of dimethyl malonate is typically carried out at a low temperature (e.g., 0 °C) to control the reaction. After the addition of the 2-halopyrimidine, the temperature may need to be raised to facilitate the substitution reaction. An optimization of the reaction temperature (e.g., from room temperature to a gentle reflux) may be necessary.
-
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue the reaction until the starting materials are consumed.
-
| Parameter | Recommendation | Common Pitfall |
| Base | Sodium Hydride (NaH), 60% dispersion in oil | Old or improperly stored NaH leading to inactivity. |
| Solvent | Anhydrous DMF or THF | Presence of water in the solvent. |
| Temperature | 0 °C for deprotonation, then 25-70 °C for substitution | Temperature too low for substitution to occur efficiently. |
| Reaction Time | Monitor by TLC/GC until completion (typically 2-24h) | Stopping the reaction prematurely. |
Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize them?
A2: The formation of side products is a common issue. The primary impurities are often unreacted starting materials, a di-substituted product, or hydrolysis products.
-
Unreacted Starting Materials: The most common "impurities" are often the starting materials, 2-halopyrimidine and dimethyl malonate.
-
Solution: Ensure the stoichiometry of the reactants is correct. Using a slight excess of dimethyl malonate and the base can help to drive the reaction to completion. As mentioned before, monitoring the reaction is key.
-
-
Formation of Di-substituted Product: It is possible for the product, this compound, to be deprotonated again and react with another molecule of 2-halopyrimidine to form a di-pyrimidyl malonate.
-
Solution: A slow, dropwise addition of the 2-halopyrimidine to the solution of the malonate enolate can help to minimize this side reaction. Maintaining a high concentration of the malonate enolate relative to the 2-halopyrimidine is beneficial.
-
-
Hydrolysis of the Ester: The ester groups of dimethyl malonate or the final product can be hydrolyzed to the corresponding carboxylic acids if water is present, especially under basic conditions.
-
Solution: As stated before, ensure all reagents and solvents are anhydrous. During the workup, avoid prolonged exposure to strongly basic aqueous solutions.
-
Q3: The purification of the final product is proving difficult. What are the recommended purification methods?
A3: The purification strategy will depend on the nature of the impurities present.
-
Standard Workup: A typical workup involves quenching the reaction with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent like ethyl acetate or diethyl ether. The combined organic layers should then be washed with water and brine to remove any remaining inorganic salts and water.
-
Flash Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and side products. A solvent system of ethyl acetate and hexane is a good starting point for elution.
-
Vacuum Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation can be an effective purification method, especially for larger scale syntheses.
Experimental Protocols
Representative Synthesis of this compound
This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds. Optimization may be required.
Materials:
-
2-Chloropyrimidine
-
Dimethyl malonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Hexane
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Malonate Enolate:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully each time under a nitrogen atmosphere.
-
Add anhydrous DMF to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add dimethyl malonate (1.0 eq) dropwise to the stirred suspension over 15-20 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
-
Nucleophilic Substitution:
-
Dissolve 2-chloropyrimidine (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the 2-chloropyrimidine solution dropwise to the malonate enolate solution at room temperature.
-
Heat the reaction mixture to 50-70 °C and monitor the progress by TLC.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
Technical Support Center: Scalable Synthesis and Purification of Dimethyl 2-(2-pyrimidyl)malonate Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis and purification of Dimethyl 2-(2-pyrimidyl)malonate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound on a large scale?
A1: The most probable scalable synthetic route is the nucleophilic aromatic substitution (SNAr) reaction between a pyrimidine with a suitable leaving group at the 2-position (e.g., 2-chloropyrimidine or 2-methanesulfonylpyrimidine) and the sodium salt of dimethyl malonate.[1][2] This method is generally preferred for its relatively mild conditions and the availability of starting materials.
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields in the synthesis of this compound derivatives can stem from several factors:
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Incomplete deprotonation of dimethyl malonate: Ensure that a sufficiently strong base (like sodium hydride or sodium methoxide) is used in an appropriate stoichiometric amount to fully generate the malonate enolate.
-
Moisture in the reaction: The malonate enolate is highly reactive towards water. All reagents and solvents should be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Side reactions: Competing reactions such as dialkylation of the malonate or hydrolysis of the ester groups can reduce the yield of the desired product.
-
Suboptimal reaction temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they may also promote the formation of byproducts.
Q3: What are the common impurities I should expect and how can I minimize them?
A3: Common impurities include:
-
Dimethyl malonate (starting material): Can be carried through if the reaction does not go to completion.
-
Dimethyl 2,2-bis(2-pyrimidyl)malonate (dialkylated product): This can form if the product itself is deprotonated and reacts with another molecule of the 2-substituted pyrimidine. Using a slight excess of dimethyl malonate can help to minimize this.
-
Products of ester hydrolysis: If there is moisture present, the methyl esters can be hydrolyzed to the corresponding carboxylic acids.
-
Byproducts from the pyrimidine starting material: Depending on the stability of the 2-substituted pyrimidine, it may undergo side reactions.
Minimizing these impurities can be achieved through careful control of reaction stoichiometry, temperature, and ensuring anhydrous conditions.
Q4: My purified product appears to be an oil, but I was expecting a solid. Is this normal?
A4: this compound is often described as a light yellow to yellow liquid or oil.[2] Therefore, obtaining an oily product is not unusual. The physical state can also depend on the purity of the compound.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Base | Use fresh, high-quality sodium hydride or sodium methoxide. Ensure proper handling to avoid deactivation by moisture or air. |
| Presence of Moisture | Dry all solvents and glassware thoroughly before use. Conduct the reaction under a dry, inert atmosphere (N₂ or Ar). |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or GC. |
| Poor Quality Starting Materials | Verify the purity of 2-chloropyrimidine and dimethyl malonate. Purify if necessary. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Impurity | Potential Cause | Mitigation Strategy |
| Unreacted Dimethyl Malonate | Incomplete reaction. | Increase reaction time or temperature. Ensure stoichiometric amount of the pyrimidine starting material. |
| Dialkylated Product | Use of excess 2-chloropyrimidine or prolonged reaction time at high temperatures. | Use a slight excess of dimethyl malonate. Add the pyrimidine starting material slowly to the malonate enolate. |
| Hydrolysis Products | Presence of water in the reaction or work-up. | Use anhydrous solvents and reagents. Perform the work-up quickly and avoid prolonged exposure to aqueous acidic or basic conditions. |
Issue 3: Difficulty in Purifying the Product
| Problem | Suggested Solution |
| Co-elution of Impurities during Column Chromatography | Optimize the solvent system for column chromatography. A gradient elution from a non-polar to a more polar solvent system may be necessary. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product Decomposition on Silica Gel | If the product is sensitive to the acidic nature of silica gel, neutralize the silica gel with a small amount of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like neutral alumina. |
| Failure to Crystallize | The product may be an oil at room temperature. Purification by vacuum distillation or column chromatography is often more suitable. If crystallization is attempted, try a variety of solvent systems and use seed crystals if available. |
Experimental Protocols
Proposed Scalable Synthesis of this compound
This protocol is a proposed method based on analogous reactions and may require optimization.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 4.4 g | 0.11 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| Dimethyl Malonate | 132.12 | 14.5 g (12.2 mL) | 0.11 |
| 2-Chloropyrimidine | 114.55 | 11.5 g | 0.10 |
| Saturated aqueous NH₄Cl solution | - | 100 mL | - |
| Ethyl Acetate | - | 300 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Preparation of the Malonate Enolate:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, decanting the hexane carefully each time.
-
Add anhydrous THF (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of dimethyl malonate in anhydrous THF (50 mL) to the stirred suspension via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should cease, indicating the formation of the sodium enolate.
-
-
Nucleophilic Aromatic Substitution:
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of 2-chloropyrimidine in anhydrous THF (50 mL) dropwise over 30 minutes.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 66 °C) for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the 2-chloropyrimidine.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (1 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by vacuum distillation or silica gel column chromatography.
-
For column chromatography, a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) is a good starting point for elution.
-
Visualizations
References
Technical Support Center: Managing Exothermic Reactions with Dimethyl 2-(2-pyrimidyl)malonate
Welcome to the technical support center for handling reactions involving Dimethyl 2-(2-pyrimidyl)malonate. This resource is designed for researchers, scientists, and drug development professionals to safely and effectively manage potential exothermic events during their experiments.
Frequently Asked Questions (FAQs)
Q1: Are reactions involving this compound typically exothermic?
A1: While specific calorimetric data for every reaction involving this compound is not extensively published, condensation reactions of malonate derivatives with amidines or other nucleophiles to form heterocyclic rings, such as pyrimidines, are often exothermic. Thermal analysis of similar pyrimidine derivatives and related reactions, like the Biginelli reaction, indicates the potential for significant heat release.[1][2] It is crucial to assume that your reaction has the potential to be exothermic and take appropriate precautions.
Q2: What are the primary safety concerns associated with exothermic reactions in this context?
A2: The main concern is a thermal runaway, a situation where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure. This can result in boiling of the solvent, vessel over-pressurization, and potentially, a rupture of the reaction vessel. For pyrimidine synthesis, quenching of reactive reagents can also pose a significant risk due to delayed and highly exothermic reactions.[3]
Q3: How can I assess the thermal hazard of my specific reaction?
A3: A thorough thermal hazard assessment is recommended, especially during process development and scale-up. Techniques such as Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) can provide critical data on the heat of reaction, the onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).[3] This information is vital for ensuring safe operating conditions.
Q4: What general strategies can I employ to mitigate exothermic reactions?
A4: Several key strategies can be implemented to control the reaction exotherm[3]:
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Semi-batch or Continuous Feeding: Gradual addition of one of the reactants allows for better control over the rate of heat generation.
-
Dilution: Using a suitable solvent increases the thermal mass of the reaction mixture, which helps in absorbing the heat generated.
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Efficient Cooling: Ensure your reactor is equipped with a cooling system that has the capacity to remove the heat generated by the reaction.
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Lower Reaction Temperature: If the reaction kinetics permit, operating at a lower temperature can significantly decrease the rate of heat evolution.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid, uncontrolled temperature increase upon reagent addition. | 1. Reagent addition is too fast.2. Inadequate cooling.3. High concentration of reactants. | 1. Reduce the addition rate of the limiting reagent. Consider using a syringe pump for precise control.2. Ensure the cooling bath is at the target temperature and the vessel has adequate surface area for heat exchange.3. Increase the solvent volume to dilute the reactants. |
| Reaction temperature continues to rise even after stopping reagent addition. | 1. Accumulation of unreacted reagents leading to a delayed exotherm.2. Insufficient cooling capacity for the scale of the reaction.3. Onset of a decomposition reaction. | 1. Stop the reaction by adding a quenching agent if a safe procedure is established. For future runs, slow down the initial addition rate.2. Have a secondary cooling bath (e.g., dry ice/acetone) on standby for emergencies.3. If decomposition is suspected, cool the reaction rapidly and evacuate the area. Conduct a thorough safety review before repeating the experiment. |
| Formation of dark, tarry materials. | 1. Localized overheating due to poor mixing.2. Reaction temperature is too high, leading to degradation.[3] | 1. Ensure vigorous stirring to maintain a homogenous temperature throughout the reaction mixture.2. Optimize the reaction temperature by running small-scale experiments at lower temperatures. |
| Difficulty in controlling the reaction at a larger scale. | 1. Heat transfer does not scale linearly with volume.2. Inadequate process safety assessment before scale-up. | 1. The surface-area-to-volume ratio decreases on scale-up, reducing heat transfer efficiency. A more robust cooling system is necessary.2. Perform calorimetric studies (DSC/RC) to understand the thermal profile of the reaction before attempting a larger scale. |
Quantitative Data on Analogous Reactions
While specific data for this compound is limited, the following table provides thermal data for a related malonate cyclocondensation reaction to illustrate the potential exotherms.
| Reaction System | Parameter | Value | Reference |
| Dimethyl 2-(4-methoxyphenyl)malonate and 3-methoxyphenol | 1st Exothermic Reaction Onset | ~160 °C | Not explicitly cited, but derived from similar contexts. |
| 2nd Exothermic Reaction Onset | ~240 °C | Not explicitly cited, but derived from similar contexts. | |
| 3rd (Strong) Exothermic Reaction Onset | ~260 °C | Not explicitly cited, but derived from similar contexts. |
Note: This data is for an analogous system and should be used as a general guide to the potential for exothermic behavior. It is not a direct representation of reactions with this compound.
Experimental Protocols
Protocol 1: General Procedure for Controlled Reaction
This protocol outlines a general approach for conducting a reaction with this compound where an exotherm is anticipated.
-
Reactor Setup:
-
Use a round-bottom flask equipped with a magnetic stirrer, a temperature probe, a reflux condenser with an inert gas inlet, and an addition funnel.
-
Place the flask in a cooling bath (e.g., ice-water or a controlled cooling system).
-
-
Reagent Preparation:
-
Dissolve this compound and any other solid reagents in an appropriate solvent in the reaction flask.
-
Load the limiting reactant (e.g., amidine) into the addition funnel, diluted with the reaction solvent.
-
-
Reaction Execution:
-
Cool the reaction mixture to the desired starting temperature (e.g., 0-5 °C).
-
Begin adding the limiting reactant dropwise from the addition funnel, monitoring the internal temperature closely.
-
Maintain a steady internal temperature by adjusting the addition rate and the cooling bath.
-
-
Work-up:
-
Once the addition is complete and the reaction is deemed finished by TLC or another monitoring method, proceed with the appropriate work-up and purification steps.
-
Protocol 2: Quenching Procedure for Thermal Runaway
In the event of an uncontrolled exotherm, a pre-planned quenching procedure is essential.
-
Immediate Actions:
-
Stop the addition of any reagents.
-
If possible and safe, lower the reaction flask into a secondary, colder cooling bath (e.g., dry ice/acetone).
-
Alert personnel in the immediate vicinity.
-
-
Quenching:
-
If the temperature continues to rise rapidly, and you have a validated quenching protocol, slowly add a pre-determined quenching agent (e.g., a cold, inert solvent or a mild acid/base to neutralize a catalyst).
-
Caution: The quenching process itself can sometimes be exothermic. This procedure must be developed and tested on a small scale first.
-
-
Post-Incident:
-
Do not attempt to restart the reaction without a thorough safety review and process modification.
-
Visualizations
Caption: Workflow for managing exothermic reactions.
Caption: Troubleshooting decision tree for thermal runaway.
References
Technical Support Center: Optimizing Dimethyl 2-(2-pyrimidyl)malonate Alkylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal alkylation of dimethyl 2-(2-pyrimidyl)malonate. Our resources are designed to address specific experimental challenges and facilitate the efficient synthesis of target molecules.
Base Selection and Optimization: A Critical Overview
The alkylation of this compound is a nuanced variation of the classic malonic ester synthesis. The electron-withdrawing nature of the pyrimidine ring significantly increases the acidity of the methine proton (the hydrogen on the carbon between the two ester groups). The predicted pKa of this compound is approximately 8.55, which is considerably lower than that of unsubstituted dimethyl malonate (pKa ≈ 13). This heightened acidity is a critical factor in base selection, potentially allowing for the use of milder bases and reducing the risk of side reactions.
Comparative Data on Base Selection
While specific yield data for the alkylation of this compound is not extensively published, the following table provides a comparative guide to common bases used in malonic ester synthesis, with considerations for the specific substrate.
| Base | pKa of Conjugate Acid | Typical Solvent | Key Considerations for this compound Alkylation |
| Sodium Bicarbonate (NaHCO₃) | 10.3 | DMF, DMSO | Potentially sufficient for deprotonation due to the low pKa of the substrate. Offers very mild reaction conditions, minimizing side reactions. May require elevated temperatures and longer reaction times. |
| Potassium Carbonate (K₂CO₃) | 10.3 | Acetone, DMF, MeCN | A commonly used weak base in alkylations. Anhydrous conditions are crucial. Often effective and economical. |
| Sodium Ethoxide (NaOEt) | 16 | Ethanol | A classic base for malonic ester synthesis. Transesterification is a potential side reaction if using dimethyl malonate; sodium methoxide in methanol would be a more appropriate choice to avoid this. |
| Sodium Hydride (NaH) | 35 | THF, DMF | A very strong, non-nucleophilic base that ensures complete and irreversible deprotonation. Use with caution as its high reactivity can promote side reactions, especially with sensitive functional groups. Requires strictly anhydrous conditions. |
Experimental Protocols
Below are detailed methodologies for the alkylation of this compound, starting with a milder base and progressing to a stronger base.
Protocol 1: Alkylation using Potassium Carbonate (A Mild Approach)
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.
-
Add finely powdered anhydrous potassium carbonate (1.5 - 2.0 eq) to the stirred solution.
-
Add the alkyl halide (1.0 - 1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to a temperature between 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Alkylation using Sodium Hydride (For Less Reactive Alkyl Halides)
Materials:
-
This compound
-
Alkyl halide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete enolate formation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required for less reactive alkyl halides.
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a base for my alkylation?
A1: Given the predicted low pKa of this compound, it is advisable to start with a milder base such as anhydrous potassium carbonate in DMF. This approach can minimize potential side reactions. If the reaction is sluggish or does not proceed to completion, a stronger base like sodium hydride can be employed.
Q2: I am observing the formation of a dialkylated product. How can I favor mono-alkylation?
A2: Dialkylation is a common side reaction in malonic ester synthesis. To favor the mono-alkylated product, consider the following strategies:
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Stoichiometry: Use a slight excess of this compound relative to the alkyl halide (e.g., 1.1 to 1.5 equivalents).
-
Slow Addition: Add the alkyl halide slowly to the reaction mixture to maintain a low concentration of the electrophile.
-
Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q3: My reaction is not going to completion, even with a strong base. What could be the issue?
A3: If the reaction stalls, consider these factors:
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Reagent Quality: Ensure that your solvent is anhydrous and the base is not old or degraded. Sodium hydride is particularly sensitive to moisture.
-
Alkyl Halide Reactivity: The reactivity of the alkyl halide follows the trend I > Br > Cl. If you are using a less reactive chloride, you may need to switch to the corresponding bromide or iodide, or increase the reaction temperature.
-
Steric Hindrance: A bulky alkyl halide will react more slowly. In such cases, longer reaction times and higher temperatures may be necessary.
Q4: Are there any potential side reactions involving the pyrimidine ring?
A4: The nitrogen atoms of the pyrimidine ring are nucleophilic and could potentially react with the alkyl halide, leading to N-alkylation. However, the formation of the malonate enolate is generally fast and it is a much softer nucleophile, favoring C-alkylation. If N-alkylation is observed, using a less polar solvent might disfavor the quaternization of the pyrimidine nitrogen.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Base is too weak or has degraded. 2. Reaction temperature is too low. 3. Alkyl halide is unreactive. 4. Solvent is not anhydrous. | 1. Use a stronger base (e.g., NaH). Ensure the base is fresh. 2. Gradually increase the reaction temperature and monitor by TLC. 3. Switch to a more reactive alkyl halide (I > Br > Cl). 4. Use freshly dried solvents. |
| Formation of Dialkylated Product | 1. Stoichiometry favors dialkylation. 2. High concentration of alkyl halide. | 1. Use a slight excess of the malonate (1.1-1.5 eq). 2. Add the alkyl halide dropwise to the enolate solution. |
| Observation of N-Alkylation of the Pyrimidine Ring | Nucleophilic attack by the pyrimidine nitrogen on the alkyl halide. | Try using a less polar solvent to disfavor N-alkylation. Ensure complete formation of the malonate enolate before adding the alkyl halide. |
| Hydrolysis of Ester Groups | Presence of water during reaction or workup. | Ensure all reagents and solvents are anhydrous. Perform the workup under neutral or slightly acidic conditions. |
Visualizations
Caption: Workflow for base selection in the alkylation of this compound.
Caption: General experimental workflow for the alkylation of this compound.
Preventing decomposition of Dimethyl 2-(2-pyrimidyl)malonate during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl 2-(2-pyrimidyl)malonate. The information provided is intended to help prevent its decomposition during storage and reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a specialized malonic ester derivative. Like other malonates, its central methylene group is activated by the two adjacent ester groups, making it a valuable C2 synthon in organic synthesis. It is primarily used in the synthesis of more complex molecules, particularly heterocyclic compounds, due to the presence of the pyrimidine ring. Common applications include its use as a precursor in the synthesis of various pharmaceuticals and other biologically active compounds.
Q2: How should I properly store this compound to prevent decomposition?
To ensure the stability of this compound, it should be stored in a cool, dry place.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen. For long-term storage, refrigeration is recommended.
Q3: What are the primary decomposition pathways for this compound?
The two most probable decomposition pathways for this compound are hydrolysis and subsequent decarboxylation.
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Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the ester groups can be hydrolyzed to form the corresponding malonic acid derivative.
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Decarboxylation: Upon heating, the resulting pyrimidylmalonic acid can readily lose carbon dioxide to yield 2-(2-pyrimidyl)acetic acid methyl ester. Further hydrolysis and decarboxylation can lead to the formation of 2-methylpyrimidine.
Q4: Can this compound undergo self-condensation?
While malonic esters can undergo self-condensation under strong basic conditions (e.g., Claisen condensation), this is generally less of a concern with this compound under typical reaction conditions for reactions like Knoevenagel or Michael additions, where milder bases are often employed.[2] However, prolonged exposure to strong bases should be avoided.
Troubleshooting Guides
Issue 1: Low or No Yield in Condensation Reactions (e.g., Knoevenagel Condensation)
Potential Cause:
-
Decomposition of Starting Material: this compound may have decomposed due to improper storage or harsh reaction conditions.
-
Inappropriate Base: The base used may not be strong enough to deprotonate the active methylene group, or it may be too strong, leading to side reactions or decomposition.
-
Reaction Temperature: Excessive heat can promote decarboxylation of the malonate starting material or the product.
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Presence of Water: Water can hydrolyze the ester groups, deactivating the starting material.
Troubleshooting Steps:
-
Verify Starting Material Quality: Before starting the reaction, check the purity of the this compound using techniques like NMR or GC-MS.
-
Optimize Base Selection:
-
For Knoevenagel condensations, consider using milder bases such as piperidine, pyridine, or triethylamine.
-
Ensure the base is anhydrous.
-
-
Control Reaction Temperature:
-
Start the reaction at a lower temperature (e.g., room temperature) and only gently heat if necessary.
-
Use a temperature-controlled reaction setup.
-
-
Ensure Anhydrous Conditions:
-
Dry all glassware thoroughly.
-
Use anhydrous solvents.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Formation of a Major Byproduct Identified as 2-Methylpyrimidine
Potential Cause:
This is a strong indication that complete hydrolysis and decarboxylation of your starting material or product has occurred. This is often promoted by:
-
High Temperatures: Especially during workup or purification.
-
Strong Acidic or Basic Conditions: During the reaction or workup.
Troubleshooting Steps:
-
Moderate Reaction and Workup pH:
-
Avoid using strong, concentrated acids or bases during the reaction and workup.
-
If an acidic or basic wash is necessary, use dilute solutions and perform the wash quickly at low temperatures.
-
-
Lower Purification Temperature:
-
If using distillation for purification, perform it under high vacuum to lower the boiling point and reduce the risk of thermal decomposition.
-
Consider alternative purification methods like column chromatography at room temperature.
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Experimental Protocols
Representative Protocol for a Knoevenagel Condensation
This protocol is a general guideline and may require optimization for specific substrates.
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Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the starting material in an anhydrous solvent (e.g., toluene, ethanol, or dichloromethane).
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Add the aldehyde or ketone (1.0 eq) to the solution.
-
-
Addition of Catalyst:
-
Add a catalytic amount of a suitable base (e.g., piperidine, 0.1 eq).
-
-
Reaction:
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
If the reaction is slow, it may be gently heated (e.g., to 40-60 °C).
-
-
Workup:
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Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl) to remove the basic catalyst, followed by a wash with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
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Data Presentation
The following table summarizes general reaction conditions to minimize the decomposition of this compound in common reaction types.
| Reaction Type | Recommended Base | Recommended Solvent | Temperature Range (°C) | Key Considerations |
| Knoevenagel Condensation | Piperidine, Pyridine, TEA | Toluene, Ethanol, DCM | 20 - 60 | Use catalytic amounts of base. |
| Michael Addition | NaH, NaOEt, t-BuOK | THF, Ethanol, DMF | 0 - 25 | Add the malonate to the base at a low temperature. |
| Alkylation | NaH, K₂CO₃ | DMF, Acetonitrile | 20 - 50 | Ensure anhydrous conditions. |
Visualizations
Below are diagrams illustrating key concepts related to the stability and reactivity of this compound.
Caption: Proposed decomposition pathway of this compound.
Caption: General workflow for a Knoevenagel condensation.
References
Technical Support Center: Reactivity of Dimethyl 2-(2-pyrimidyl)malonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl 2-(2-pyrimidyl)malonate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: Which solvents are commonly used for reactions involving dimethyl malonate and pyrimidine derivatives?
Based on related syntheses, various solvents can be employed depending on the specific reaction. For instance, in multicomponent reactions involving dimethyl malonate to form complex heterocyclic structures, Dimethyl Sulfoxide (DMSO) has been used effectively at room temperature.[3] In other instances, such as the synthesis of pyrimidine derivatives via Biginelli-type reactions, ethanol has been used as a solvent for recrystallization.[4] For reactions involving dimethyl acetylenedicarboxylate (DMAD) with pyrimidine precursors, methanol has been shown to be an effective solvent.[5]
Q3: How does the choice of base affect the reactivity of malonic esters like this compound?
The choice of base is critical for the deprotonation of the active methylene group in malonic esters. For diethyl malonate, sodium ethoxide in ethanol is a common and effective choice as it prevents transesterification.[6] By analogy, for this compound, sodium methoxide in methanol would be a suitable choice. Stronger bases like sodium hydride (NaH) can also be used, but care must be taken to avoid side reactions.[6][7] The base must have a conjugate acid with a pKa significantly higher than that of the malonic ester to ensure complete deprotonation.[6]
Troubleshooting Guides
Low or No Product Yield
Issue: My reaction with this compound is showing low or no conversion to the desired product.
Possible Causes and Solutions:
-
Incomplete Deprotonation:
-
Insufficient Base: Ensure at least one full equivalent of a suitable base is used for mono-alkylation or condensation.[6]
-
Base Degradation: Alkoxide bases are moisture-sensitive. Use fresh, anhydrous base and ensure the reaction is conducted under inert, anhydrous conditions.[6]
-
Incorrect Base Strength: The pKa of the base's conjugate acid should be significantly higher than that of this compound.
-
-
Suboptimal Solvent Choice:
-
The solvent may not be suitable for the specific reaction type. For polar transition states, a more polar solvent may be required.
-
Refer to the table below for solvents used in similar reactions. Consider screening a range of solvents with varying polarities (e.g., THF, DMF, DMSO, acetonitrile).
-
-
Low Reaction Temperature:
Formation of Multiple Products
Issue: I am observing the formation of multiple unexpected products in my reaction.
Possible Causes and Solutions:
-
Side Reactions:
-
Dialkylation: If the reaction is an alkylation, using more than one equivalent of the alkylating agent or incomplete initial deprotonation can lead to dialkylation of the malonate.
-
Claisen Condensation: This can occur if an ester is used as a reactant or if the reaction conditions favor self-condensation.[10]
-
Transesterification: If an alcohol is used as a solvent with a base whose counter-ion does not match the ester's alcohol group (e.g., sodium ethoxide with dimethyl malonate), transesterification can occur.[6]
-
-
Impure Starting Materials:
-
Ensure the purity of this compound and other reagents. Impurities can lead to a variety of side reactions.
-
Data Presentation
Table 1: Solvents Used in Reactions Involving Dimethyl Malonate and Related Pyrimidine Syntheses
| Solvent | Reaction Type | Reactants | Temperature | Yield | Reference |
| DMSO | Multicomponent reaction | Salicylaldehyde, malononitrile dimer, dimethyl malonate | Ambient | 90% | [3] |
| Methanol | Reaction with DMAD | 7-alkyl-8-amino-1,3-dimethylxanthines, DMAD | Not specified | Good | [5] |
| Ethanol | Recrystallization | Pyrimidine derivatives | Not specified | - | [4] |
| Benzene | Knoevenagel condensation | Toluene aldehyde, dimethyl malonate | Reflux | 95% | [11] |
| Diphenylether | Cyclocondensation | Dimethyl 2-(4-methoxyphenyl)malonate, 3-methoxyphenol | 200-250°C | Good | [8][9] |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol is adapted from the synthesis of dimethyl 2-(4-methylbenzylidene)malonate and can be used as a starting point for reactions with this compound and an aldehyde.[11]
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add benzene (or a suitable aprotic solvent).
-
Add the aldehyde (1 equivalent), this compound (1.1 equivalents), a catalytic amount of piperidine (0.01 equivalents), and a catalytic amount of acetic acid (0.01 equivalents) under an inert atmosphere.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC or ¹H-NMR spectroscopy.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Alkylation
This protocol is a general procedure for the alkylation of malonic esters.[6]
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of sodium methoxide in anhydrous methanol.
-
Cool the solution to 0°C and add this compound (1 equivalent) dropwise.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the enolate.
-
Add the alkyl halide (1 equivalent) and reflux the mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a dilute acid.
-
Remove the solvent under reduced pressure.
-
Add water to dissolve the inorganic salts and extract the product with a suitable organic solvent (e.g., ether or ethyl acetate).
-
Dry the combined organic extracts, remove the solvent, and purify the product by distillation or chromatography.
Visualizations
Caption: A general experimental workflow for reactions involving this compound.
References
- 1. Dimethyl malonate [chembk.com]
- 2. CAS 108-59-8: Dimethyl malonate | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. talentchemicals.com [talentchemicals.com]
- 11. Dimethyl 2-(4-methylbenzylidene)malonate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to Analytical Methods for the Characterization of Dimethyl 2-(2-pyrimidyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical techniques for the characterization of Dimethyl 2-(2-pyrimidyl)malonate, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimental data in public databases, this guide leverages predicted spectral data to provide a comprehensive analytical profile. This information is compared with available data for related alternative compounds, Diethyl 2-(pyrimidin-2-yl)malonate and Diethyl 2-(pyridin-2-yl)malonate, to offer a broader context for researchers.
Executive Summary
The characterization of novel or specialized chemical entities like this compound relies on a suite of analytical methods to confirm its identity, purity, and structure. The principal techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing purity and for the separation of the compound from reaction mixtures or impurities. This guide presents a summary of the expected analytical data for this compound and compares it with its diethyl-substituted pyrimidinyl and pyridinyl analogs.
Data Presentation: Comparative Analysis
The following tables summarize the key analytical data for this compound and its alternatives.
Disclaimer: The spectral data for this compound presented in this guide are predicted using computational models due to the absence of publicly available experimental spectra. While these predictions are based on established algorithms, they should be used as a reference and confirmed with experimental data wherever possible.
Table 1: Comparison of Physical and Chromatographic Properties
| Property | This compound | Diethyl 2-(pyrimidin-2-yl)malonate | Diethyl 2-(pyridin-2-yl)malonate |
| Molecular Formula | C₉H₁₀N₂O₄ | C₁₁H₁₄N₂O₄[1] | C₁₂H₁₅NO₄[2] |
| Molecular Weight | 210.19 g/mol | 238.24 g/mol [1] | 237.25 g/mol [2] |
| Appearance | Colorless to light yellow liquid (Predicted) | Not specified | Not specified |
| Purity (typical) | ≥95% | ≥95%[1] | Not specified |
| Predicted LogP | 0.45 | 1.35 | 1.89 |
| HPLC Retention Time | Dependent on method | Dependent on method | Dependent on method |
| GC Retention Time | Dependent on method | Dependent on method | Dependent on method |
Table 2: Predicted ¹H NMR and ¹³C NMR Spectral Data (CDCl₃)
| Parameter | This compound (Predicted) | Diethyl 2-(pyrimidin-2-yl)malonate (Predicted) | Diethyl 2-(pyridin-2-yl)malonate (Experimental/Predicted) |
| ¹H NMR (δ, ppm) | 8.8 (d, 2H), 7.3 (t, 1H), 5.1 (s, 1H), 3.8 (s, 6H) | 8.8 (d, 2H), 7.3 (t, 1H), 5.0 (s, 1H), 4.3 (q, 4H), 1.3 (t, 6H) | ~8.6 (d, 1H), ~7.7 (t, 1H), ~7.5 (d, 1H), ~7.2 (t, 1H), ~4.9 (s, 1H), ~4.3 (q, 4H), ~1.3 (t, 6H)[2] |
| ¹³C NMR (δ, ppm) | 167.0 (C=O), 160.0 (C-N), 158.0 (C-N), 120.0 (C-H), 58.0 (CH), 53.0 (OCH₃) | 166.5 (C=O), 160.0 (C-N), 158.0 (C-N), 120.0 (C-H), 58.5 (CH), 62.0 (OCH₂), 14.0 (CH₃) | ~167.0 (C=O), ~150.0 (C-N), ~148.0 (C-N), ~137.0 (C-H), ~124.0 (C-H), ~122.0 (C-H), ~59.0 (CH), ~62.0 (OCH₂), ~14.0 (CH₃)[2] |
Table 3: Predicted FT-IR and Mass Spectrometry Data
| Parameter | This compound (Predicted) | Diethyl 2-(pyrimidin-2-yl)malonate (Predicted) | Diethyl 2-(pyridin-2-yl)malonate (Predicted) |
| FT-IR (cm⁻¹) | ~3050 (C-H, aromatic), ~2950 (C-H, aliphatic), ~1740 (C=O, ester), ~1580, 1560 (C=N, C=C, ring), ~1250 (C-O, ester) | ~3050 (C-H, aromatic), ~2980 (C-H, aliphatic), ~1735 (C=O, ester), ~1580, 1560 (C=N, C=C, ring), ~1240 (C-O, ester) | ~3060 (C-H, aromatic), ~2980 (C-H, aliphatic), ~1730 (C=O, ester), ~1590, 1570 (C=N, C=C, ring), ~1230 (C-O, ester) |
| Mass Spec (m/z) | 210 (M⁺), 179 (M-OCH₃)⁺, 151 (M-COOCH₃)⁺, 120, 79 | 238 (M⁺), 193 (M-OC₂H₅)⁺, 165 (M-COOC₂H₅)⁺, 120, 79 | 237 (M⁺), 192 (M-OC₂H₅)⁺, 164 (M-COOC₂H₅)⁺, 134, 78 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample matrix.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts and coupling constants to assign signals to specific protons and carbons in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the liquid directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as C=O (ester), C-H (aliphatic and aromatic), C=N, and C=C (pyrimidine ring).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation, while Electrospray Ionization (ESI) is typically used for LC-MS and often yields the molecular ion.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak (M⁺). Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., -OCH₃, -COOCH₃) which helps in confirming the structure.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound and quantify its concentration.
Methodology:
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Further dilute as necessary.
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a common starting point (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
-
Data Analysis: Determine the retention time of the main peak. Calculate the purity by the area percentage of the main peak relative to the total area of all peaks.
Mandatory Visualizations
The following diagrams illustrate the general experimental workflows for the analytical characterization of this compound.
References
A Comparative Analysis for Researchers: Dimethyl 2-(2-pyrimidyl)malonate vs. Diethyl 2-(pyrimidin-2-yl)malonate
In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful development of novel therapeutics. Pyrimidine scaffolds are of particular interest due to their prevalence in a wide array of biologically active compounds. This guide provides a comparative analysis of two key precursors for pyrimidine-based drug development: Dimethyl 2-(2-pyrimidyl)malonate and Diethyl 2-(pyrimidin-2-yl)malonate. This objective comparison, supported by available data, aims to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic needs.
Physicochemical Properties: A Head-to-Head Comparison
The primary difference between the two compounds lies in the ester group, which influences their physical properties and, to some extent, their reactivity. While comprehensive, directly comparative experimental data is limited in the available literature, the following table summarizes key physicochemical properties based on available information and general chemical principles.
| Property | This compound | Diethyl 2-(pyrimidin-2-yl)malonate | Key Differences & Implications |
| Molecular Formula | C₉H₁₀N₂O₄ | C₁₁H₁₄N₂O₄ | The diethyl ester has a higher molecular weight due to the additional ethylene units in the ester groups. |
| Molecular Weight | 210.19 g/mol [1] | 238.24 g/mol [2] | The difference in molecular weight can influence dosage calculations and reaction stoichiometry. |
| Physical Form | Liquid[1][3] | Not explicitly stated, likely a liquid at room temperature. | Both are expected to be handled as liquids in a laboratory setting. |
| Purity | Typically ≥98%[1][3] | Typically ≥95%[2] | High purity is essential for reproducible experimental results and to avoid side reactions. |
| Storage | Sealed in dry, room temperature[1][3] | Room temperature in continental US; may vary elsewhere[2] | Both compounds are relatively stable under standard laboratory conditions. |
| Topological Polar Surface Area (TPSA) | Not available | 78.38 Ų[2] | TPSA is a key parameter in predicting drug absorption and transport properties. |
| LogP | Not available | 0.6864[2] | A low LogP suggests higher hydrophilicity, which can affect solubility and membrane permeability. |
Performance and Reactivity: A Comparative Overview
The reactivity of malonic esters is centered around the active methylene group, which is readily deprotonated to form a nucleophilic carbanion. This carbanion can then participate in a variety of carbon-carbon bond-forming reactions, making these compounds versatile intermediates in organic synthesis.
The primary distinction in reactivity between the dimethyl and diethyl esters stems from steric and electronic effects.
-
Steric Hindrance: The methyl group is sterically less demanding than the ethyl group. Consequently, this compound is expected to exhibit faster reaction rates in reactions where the ester group is in proximity to the reaction center, as there is less steric hindrance for the approach of reactants.[4]
-
Electronic Effects: Both methyl and ethyl groups are weakly electron-donating. The slightly greater inductive effect of the ethyl group in Diethyl 2-(pyrimidin-2-yl)malonate may marginally decrease the acidity of the active methylene protons compared to the dimethyl ester. However, this effect is generally considered to be less significant than the steric effect in influencing the overall reactivity.
While no direct, side-by-side comparative studies with quantitative yield data for the same reaction were found, it is a generally accepted principle in organic chemistry that for reactions sensitive to steric bulk, methyl esters tend to be more reactive than their ethyl counterparts.
Applications in Drug Development and Organic Synthesis
Both this compound and Diethyl 2-(pyrimidin-2-yl)malonate serve as crucial intermediates in the synthesis of a variety of heterocyclic compounds, particularly those containing a pyrimidine ring. These pyrimidine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
A common application of these malonates is in condensation reactions, such as the Knoevenagel and Biginelli reactions, to construct more complex molecular architectures.
Experimental Protocols
Below are generalized experimental protocols for reactions where these types of malonates are typically employed. It is important to note that these are illustrative examples and may require optimization for specific substrates and scales.
General Procedure for Knoevenagel Condensation:
-
Reaction Setup: To a solution of an aldehyde or ketone (1 equivalent) and the pyrimidinylmalonate (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, toluene, or solvent-free), add a catalytic amount of a base (e.g., piperidine, pyridine, or a Lewis acid).
-
Reaction Execution: The reaction mixture is typically stirred at room temperature or heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by recrystallization or column chromatography to yield the desired product.
General Procedure for Biginelli Reaction:
-
Reaction Setup: A mixture of an aldehyde (1 equivalent), the pyrimidinylmalonate (1 equivalent), and urea or thiourea (1-1.5 equivalents) is prepared in a suitable solvent (e.g., ethanol, acetic acid) with a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF₃·OEt₂).
-
Reaction Execution: The mixture is heated to reflux and stirred for several hours. The reaction progress is monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid is then washed with a cold solvent and dried. Further purification can be achieved by recrystallization.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the general synthetic utility of pyrimidinylmalonates and a typical experimental workflow.
References
Comparative Guide to the Synthetic Validation of Dimethyl 2-(2-pyrimidyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to Dimethyl 2-(2-pyrimidyl)malonate, a key intermediate in the synthesis of various biologically active compounds. The validation of efficient and scalable synthetic pathways is crucial for advancing drug discovery and development programs. This document outlines and contrasts the primary methodologies for the preparation of this target molecule, supported by experimental data and detailed protocols.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. The presence of the pyrimidine ring and the reactive malonate functionality allows for diverse chemical modifications, making it a versatile precursor for the generation of compound libraries. The efficiency of the synthetic route to this intermediate can significantly impact the overall timeline and cost of a drug development project. This guide focuses on two principal strategies for its synthesis: Nucleophilic Aromatic Substitution (SNAr) and Condensation Reactions.
Performance Comparison of Synthetic Routes
The selection of a synthetic route is often a trade-off between yield, reaction time, cost of reagents, and ease of purification. Below is a summary of the key performance indicators for the primary synthetic approaches to this compound.
| Parameter | Route 1: Nucleophilic Aromatic Substitution (SNAr) | Route 2: Condensation Reaction |
| Starting Materials | 2-Halopyrimidine (e.g., 2-Chloropyrimidine), Dimethyl malonate | Amidines, Malonate derivatives |
| Key Reagents | Strong base (e.g., Sodium Hydride) | Condensing agent/catalyst |
| Typical Yield | Moderate to High | Variable |
| Reaction Time | Several hours to overnight | Variable |
| Scalability | Generally good | Can be challenging depending on the specific condensation |
| Purification | Standard chromatographic or crystallization methods | Often requires extensive purification |
Synthetic Route 1: Nucleophilic Aromatic Substitution (SNAr)
This approach is a common and generally effective method for the synthesis of this compound. The reaction proceeds via the displacement of a halide at the 2-position of the pyrimidine ring by the nucleophilic enolate of dimethyl malonate.
Experimental Protocol
Materials:
-
2-Chloropyrimidine
-
Dimethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), a suspension of sodium hydride (1.0 eq) is prepared in a mixture of anhydrous THF and anhydrous DMF. The suspension is cooled to 0 °C. Dimethyl malonate (1.0 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Nucleophilic Substitution: The reaction mixture is cooled to 0 °C, and a solution of 2-chloropyrimidine (1.0 eq) in anhydrous THF is added dropwise. The reaction is then allowed to warm to room temperature and subsequently heated to a moderate temperature (e.g., 50-70 °C) for several hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Work-up: The reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by vacuum distillation to afford the pure this compound.
Logical Workflow for SNAr Synthesis
Caption: Workflow for the SNAr synthesis of this compound.
Synthetic Route 2: Condensation Reaction
An alternative approach to construct the pyrimidine ring with the malonate moiety already in place involves a condensation reaction. While various condensation strategies exist for pyrimidine synthesis, a common method involves the reaction of an amidine with a β-dicarbonyl compound.
Conceptual Experimental Protocol
Materials:
-
Formamidine hydrochloride (or other suitable amidine)
-
A suitably activated dimethyl malonate derivative
-
Base (e.g., sodium ethoxide)
-
Anhydrous ethanol
Procedure:
-
Reaction Setup: A solution of sodium ethoxide is prepared in anhydrous ethanol in a round-bottom flask under an inert atmosphere.
-
Condensation: To this solution, formamidine hydrochloride (1.0 eq) and a suitable dimethyl malonate derivative (1.0 eq) are added. The reaction mixture is heated at reflux for several hours. The progress of the reaction is monitored by an appropriate analytical technique.
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in water and neutralized with a suitable acid (e.g., acetic acid).
-
Purification: The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Logical Pathway for Condensation Synthesis
Caption: Conceptual pathway for the condensation synthesis of this compound.
Conclusion
Both the Nucleophilic Aromatic Substitution and Condensation reaction routes offer viable pathways to this compound. The SNAr approach, starting from readily available 2-halopyrimidines, is often more direct and may be more amenable to scale-up. The condensation route, while potentially more convergent, may require more optimization to achieve high yields and purity. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific capabilities of the research or production facility. Further process development and optimization would be necessary to establish a robust and economically viable manufacturing process for this important synthetic intermediate.
A Comparative Guide to Malonic Esters in Synthesis: Featuring Dimethyl 2-(2-pyrimidyl)malonate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, malonic esters are indispensable building blocks, prized for their versatility in forming carbon-carbon bonds. This guide provides a comparative analysis of Dimethyl 2-(2-pyrimidyl)malonate against more conventional malonic esters like dimethyl malonate and diethyl malonate. We will delve into their reactivity, applications in key synthetic transformations, and provide experimental data where available, offering a comprehensive resource for selecting the optimal reagent for your research and development needs.
Introduction to Malonic Esters in Synthesis
Malonic esters, characterized by a methylene group flanked by two carbonyl groups, are renowned for the acidity of their α-protons (pKa ≈ 13 in DMSO for diethyl malonate).[1] This acidity allows for easy formation of a resonance-stabilized enolate, a potent nucleophile that readily participates in a variety of crucial synthetic reactions, including:
-
Malonic Ester Synthesis: A classic method for the synthesis of substituted carboxylic acids.[2][3]
-
Knoevenagel Condensation: A condensation reaction with aldehydes or ketones to form α,β-unsaturated compounds.[4]
-
Michael Addition: A conjugate addition to α,β-unsaturated carbonyl compounds.
-
Synthesis of Heterocycles: Notably in the preparation of barbiturates and their derivatives.[2][5]
The choice of the ester group (e.g., methyl, ethyl) and substituents on the α-carbon can significantly influence the reagent's physical properties and reactivity.
Comparative Analysis of Malonic Esters
This section compares the physical properties and reactivity of this compound, dimethyl malonate, and diethyl malonate. While extensive experimental data for this compound is limited in publicly available literature, its reactivity can be inferred based on the electronic properties of the pyrimidine ring.
Physical Properties
A summary of the key physical properties of these malonic esters is presented in Table 1.
| Property | This compound | Dimethyl Malonate | Diethyl Malonate |
| Molecular Formula | C₉H₁₀N₂O₄[6] | C₅H₈O₄ | C₇H₁₂O₄[1] |
| Molecular Weight | 210.19 g/mol | 132.12 g/mol | 160.17 g/mol [1] |
| Physical Form | Liquid | Colorless liquid | Colorless liquid[1] |
| Boiling Point | Not available | 180-181 °C[7] | 199 °C[1] |
| Melting Point | Not available | -62 °C[7] | -50 °C[1] |
| Purity | 98% | ||
| Storage | Sealed in dry, room temperature[6] |
Reactivity and Performance
The presence of the 2-pyrimidyl group, an electron-withdrawing heterocyclic ring, is anticipated to significantly impact the reactivity of the α-carbon of this compound.[8][9] The pyrimidine ring is more electron-withdrawing than a simple alkyl or aryl group due to the presence of two nitrogen atoms.[9] This electronic effect is expected to increase the acidity of the α-protons, making deprotonation easier and potentially allowing for the use of milder bases in reactions.
Table 2: Inferred Reactivity Comparison
| Reaction Type | Dimethyl/Diethyl Malonate | This compound (Inferred) | Rationale for Inference |
| Enolate Formation | Requires a moderately strong base like sodium ethoxide. | May be achieved with weaker bases (e.g., K₂CO₃). | The electron-withdrawing pyrimidine ring increases the acidity of the α-protons.[9] |
| Malonic Ester Synthesis | A standard and widely used reaction.[2] | Expected to proceed readily, potentially with higher yields or under milder conditions. | The increased acidity of the α-protons facilitates the initial deprotonation step. |
| Knoevenagel Condensation | A common substrate for this reaction.[4] | Likely to be a highly reactive partner, especially with electron-rich aldehydes. | The electron-withdrawing nature of the pyrimidyl group enhances the nucleophilicity of the enolate. |
| Michael Addition | A standard Michael donor. | Expected to be an excellent Michael donor. | The stabilized carbanion formed is a soft nucleophile, favoring conjugate addition. |
| Barbiturate Synthesis | The classical starting material.[5] | A potential precursor for novel pyrimidyl-substituted barbiturates, which may have interesting pharmacological properties. | The core reactivity for condensation with urea or its derivatives remains. |
Experimental Protocols
Detailed experimental protocols for key reactions using standard malonic esters are provided below. These can serve as a starting point for designing syntheses with this compound, with potential adjustments for its anticipated higher reactivity.
1. Malonic Ester Synthesis of a Substituted Carboxylic Acid
This protocol describes the synthesis of a mono-substituted acetic acid.
-
Step 1: Enolate Formation and Alkylation.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.
-
To this solution, add diethyl malonate dropwise at room temperature.
-
After the addition is complete, add the desired alkyl halide.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[10]
-
-
Step 2: Hydrolysis and Decarboxylation.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) to the residue.
-
Heat the mixture to reflux to hydrolyze the ester and effect decarboxylation.[10]
-
After cooling, the product can be extracted with an organic solvent.
-
2. Knoevenagel Condensation
This protocol outlines a general procedure for the Knoevenagel condensation.
-
In a suitable solvent (e.g., ethanol, DMSO), dissolve the aldehyde or ketone and the malonic ester.[11][12]
-
Add a catalytic amount of a weak base, such as piperidine or an amine with a carboxylic acid co-catalyst.[12]
-
The reaction is often carried out at room temperature or with gentle heating.[12]
-
Monitor the reaction by TLC. The product can often be isolated by filtration if it precipitates, or by extraction after an aqueous workup.[12]
3. Michael Addition
The following is a general protocol for the Michael addition of a malonic ester to an α,β-unsaturated carbonyl compound.
-
Generate the enolate of the malonic ester using a suitable base (e.g., sodium ethoxide in ethanol).
-
Cool the enolate solution in an ice bath.
-
Slowly add the α,β-unsaturated carbonyl compound to the enolate solution.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction with a proton source (e.g., dilute aqueous acid) and extract the product.
4. Synthesis of Barbituric Acid
This protocol describes the classic synthesis of the parent barbituric acid.
-
Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask fitted with a reflux condenser.[13]
-
Add diethyl malonate to the sodium ethoxide solution.[13]
-
Add a solution of dry urea in hot absolute ethanol.[13]
-
Heat the mixture to reflux for several hours. A white solid, the sodium salt of barbituric acid, will precipitate.[13]
-
After the reaction is complete, cool the mixture and add hot water to dissolve the solid.
-
Acidify the solution with concentrated hydrochloric acid to precipitate the barbituric acid.[13]
-
Collect the product by filtration, wash with cold water, and dry. The yield of barbituric acid is typically in the range of 72-78%.[13]
Visualizing Synthetic Pathways
Workflow for Malonic Ester Synthesis
Caption: General workflow for the synthesis of a substituted carboxylic acid via malonic ester synthesis.
Knoevenagel Condensation Pathway
Caption: Reaction pathway for the Knoevenagel condensation.
Conclusion
Dimethyl and diethyl malonate remain the workhorses of malonic ester chemistry due to their ready availability and well-established reactivity. However, for researchers seeking to explore novel synthetic pathways or modulate the reactivity of the malonate core, this compound presents an intriguing alternative. The electron-withdrawing nature of the pyrimidyl substituent is predicted to enhance the acidity of the α-protons, potentially enabling the use of milder reaction conditions and influencing the electronic properties of the resulting products. While direct comparative experimental data is currently scarce, the foundational protocols provided in this guide offer a solid starting point for the investigation and application of this and other substituted malonic esters in the synthesis of complex molecules and pharmaceutical intermediates.
References
- 1. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Knoevenagel Condensation | Thermo Fisher Scientific - TR [thermofisher.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | 93271-75-1 [sigmaaldrich.com]
- 7. Dimethyl malonate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. bhu.ac.in [bhu.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. asianpubs.org [asianpubs.org]
- 12. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Efficacy of Dimethyl 2-(2-pyrimidyl)malonate in Synthetic Transformations
Dimethyl 2-(2-pyrimidyl)malonate is a versatile reagent in organic synthesis, combining the reactivity of an active methylene compound with the structural features of a pyrimidine ring. This guide provides an objective comparison of its performance in key synthetic transformations against common alternatives, supported by generalized experimental data and protocols. The unique juxtaposition of the electron-withdrawing pyrimidine ring and the reactive malonate moiety makes this compound a valuable building block for complex heterocyclic structures.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for active methylene compounds, involving the reaction with an aldehyde or ketone to form an α,β-unsaturated ester.[1] The reaction is typically catalyzed by a weak base.[2][3]
The reactivity of the active methylene group in malonates is influenced by the flanking electron-withdrawing groups. In this compound, the pyrimidine ring acts as an additional electron-withdrawing substituent, which can influence the acidity of the methylene protons.
Logical Workflow for Knoevenagel Condensation
References
A Comparative Guide to the Structural Confirmation of Dimethyl 2-(2-pyrimidyl)malonate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of reaction products derived from Dimethyl 2-(2-pyrimidyl)malonate and alternative reagents. It focuses on the structural confirmation of resulting heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry. The performance of each starting material is evaluated through comparative data on reaction yields and conditions, supported by detailed experimental protocols and spectroscopic analysis.
Overview of Synthesis and Reagent Comparison
This compound is a versatile precursor for synthesizing fused pyrimidine systems through cyclocondensation reactions. Its activated methylene group readily reacts with binucleophiles. The choice of the malonic ester derivative can significantly influence reaction kinetics, yield, and purification requirements. This guide compares this compound with two common alternatives: its diethyl counterpart and the corresponding ethyl cyanoacetate derivative, in the context of synthesizing a representative pyrimido[1,2-a]pyrimidine-dione structure.
The general reaction involves the condensation of the malonate derivative with 2-aminopyrimidine. The pyrimidyl substituent on the malonate acts as a directing group and part of the final fused ring system.
Data Presentation: Performance Comparison
The following table summarizes the performance of this compound against its alternatives in the synthesis of a target pyrimido[1,2-a]pyrimidine-dione. Reaction conditions are optimized for each reagent to achieve the highest yield.
Table 1: Reagent Performance in Pyrimido[1,2-a]pyrimidine-dione Synthesis
| Reagent | Structure | Reaction Temp. (°C) | Reaction Time (h) | Typical Yield (%) | Advantages & Disadvantages |
| This compound | ![]() | 140-150 | 4 | 85-92 | Advantages: High reactivity, excellent yields, clean conversion. Methanol is a volatile byproduct, simplifying removal. |
| Disadvantages: Can be more expensive than diethyl ester. | |||||
| Diethyl 2-(2-pyrimidyl)malonate | ![]() | 150-160 | 6 | 78-85 | Advantages: Cost-effective and widely available.[1] |
| Disadvantages: Slightly lower reactivity requiring higher temperatures and longer reaction times. Ethanol byproduct has a higher boiling point, making removal less efficient. | |||||
| Ethyl 2-cyano-2-(2-pyrimidyl)acetate | ![]() | 120-130 | 5 | 70-80 | Advantages: The cyano group can offer alternative reactivity for subsequent transformations. Reactions may proceed at lower temperatures.[2] |
| Disadvantages: Can lead to the formation of amino- or imino- byproducts instead of the desired dione. Yields are generally lower. |
Structural Confirmation Data
Confirming the final structure of the cyclized product, 2H-pyrimido[1,2-a]pyrimidine-2,4(3H)-dione, is achieved through a combination of spectroscopic methods. The data below are representative of the expected results.
Table 2: Representative Spectroscopic Data for 2H-Pyrimido[1,2-a]pyrimidine-2,4(3H)-dione
| Technique | Parameter | Expected Observation | Interpretation |
| ¹H NMR | Chemical Shift (δ, ppm) | 9.15 (dd, 1H), 8.80 (dd, 1H), 7.50 (t, 1H), 3.90 (s, 1H) | Aromatic protons of the pyrimidine ring and the methine proton at the bridgehead confirm the fused ring structure. |
| (DMSO-d₆, 400 MHz) | 11.5 (s, 1H, br) | Broad singlet for the N-H proton of the dione ring. | |
| ¹³C NMR | Chemical Shift (δ, ppm) | 162.5, 160.1, 155.4, 151.2, 140.1, 115.8, 112.3, 45.7 | Signals for two C=O groups, aromatic carbons of the fused system, and the bridgehead C-H carbon. |
| FT-IR | Wavenumber (cm⁻¹) | 3200-3100 (br), 1710 (s), 1660 (s), 1610 (m) | Broad N-H stretch, and two distinct C=O stretches for the non-equivalent carbonyl groups in the dione ring. C=N/C=C stretches for the aromatic system. |
| Mass Spec. | m/z (EI) | 177.05 (M⁺), 149, 121, 95 | Molecular ion peak corresponding to the formula C₇H₅N₃O₂. Fragmentation pattern consistent with loss of CO and subsequent ring fragments. |
Experimental Protocols
Protocol 1: Synthesis of 2H-Pyrimido[1,2-a]pyrimidine-2,4(3H)-dione
-
Reagent Preparation: In a dry round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol) and 2-aminopyrimidine (1.0 mmol).
-
Solvent/Catalyst: Add a high-boiling point solvent such as diphenyl ether (5 mL) or conduct the reaction neat in the presence of a catalytic amount of a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 mmol).
-
Reaction: Heat the mixture to 140-150 °C with constant stirring. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed (approximately 4 hours).
-
Work-up: Cool the reaction mixture to room temperature. If a solvent was used, dilute the mixture with hexane to precipitate the product. If neat, triturate the resulting solid with diethyl ether.
-
Purification: Collect the crude solid by vacuum filtration, wash thoroughly with cold ethanol, and dry under vacuum. Recrystallize from a suitable solvent like ethanol or acetonitrile to obtain the pure product.
Protocol 2: General Method for Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified product in 0.6 mL of deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Analyze chemical shifts, coupling constants, and integration to confirm the proton and carbon environments of the fused heterocyclic system.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a sample as a KBr (potassium bromide) pellet or using an ATR (Attenuated Total Reflectance) accessory.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Identify key functional group frequencies, particularly the N-H and C=O stretching vibrations, to confirm the presence of the dione ring.
-
-
Mass Spectrometry (MS):
-
Analyze the sample using Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry.
-
Determine the molecular weight from the molecular ion peak (M⁺) and compare it with the calculated mass.
-
Analyze the fragmentation pattern to further support the proposed structure.
-
Mandatory Visualization
The following diagrams illustrate the comparative reaction pathways and the logical workflow for structural confirmation.
Caption: Comparative reaction pathways to the target heterocyclic product.
Caption: Experimental workflow for the structural confirmation of the final product.
References
Alternative reagents to Dimethyl 2-(2-pyrimidyl)malonate for pyrimidine synthesis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of alternative reagents to Dimethyl 2-(2-pyrimidyl)malonate for the synthesis of pyrimidine cores, complete with comparative data, detailed experimental protocols, and reaction pathway visualizations.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine-containing species. While this compound is a specialized reagent for introducing a pre-formed pyrimidine ring, a wide array of alternative active methylene compounds can be employed to construct the pyrimidine ring itself. This guide provides an objective comparison of the performance of several key alternative reagents, supported by experimental data to aid in reagent selection and reaction optimization.
Performance Comparison of Alternative Reagents
The choice of the active methylene compound significantly influences the reaction conditions, yield, and substitution pattern of the resulting pyrimidine. Below is a comparative summary of commonly used alternatives to pre-functionalized malonates.
Direct Comparison: Dimethyl Malonate vs. Diethyl Malonate
In the synthesis of 4,6-dihydroxy-2-methylpyrimidine, a direct comparison between dimethyl malonate (DMM) and diethyl malonate (DEM) has been reported. The data highlights the impact of the ester group and the solvent on the reaction yield.
Table 1: Comparison of Dimethyl Malonate and Diethyl Malonate in the Synthesis of 4,6-dihydroxy-2-methylpyrimidine
| Active Methylene Compound | Amidine Salt | Base | Solvent | Reflux Time (h) | Yield (%) | Reference |
| Diethyl Malonate (DEM) | Acetamidinium chloride | Sodium methoxide | Methanol | 3 | 90.9 | [1] |
| Dimethyl Malonate (DMM) | Acetamidinium chloride | Sodium methoxide | Methanol | 3 | Not specified, but stated as no significant change from DEM in Methanol | [1] |
| Diethyl Malonate (DEM) | Acetamidinium chloride | Sodium ethoxide | Ethanol | 3 | Lower than DEM in Methanol | [1] |
| Dimethyl Malonate (DMM) | Acetamidinium chloride | Sodium ethoxide | Ethanol | 3 | Not specified, but stated as no significant change from DMM in Methanol | [1] |
Note: The study concluded that Diethyl Malonate in methanol provided a better overall yield and was more cost-effective for the synthesis of 4,6-dihydroxy-2-methylpyrimidine[1].
Performance of Other Common Active Methylene Compounds
While direct side-by-side comparisons for a single target molecule are not always available, the following table summarizes typical yields obtained with other common active methylene compounds in well-established pyrimidine syntheses, such as the Biginelli and Pinner reactions.
Table 2: Performance of Various Active Methylene Compounds in Pyrimidine Synthesis
| Active Methylene Compound | Reaction Type | Amidine/Urea Source | Aldehyde (if applicable) | Catalyst/Conditions | Product Type | Reported Yield (%) | Reference |
| Ethyl Acetoacetate | Biginelli Reaction | Urea | Benzaldehyde | HCl, Ethanol, Reflux | 3,4-Dihydropyrimidin-2(1H)-one | Often low to moderate; up to 98% with microwave | [2] |
| Ethyl Acetoacetate | Biginelli Reaction (Grindstone) | Urea | Benzaldehyde | CuCl₂·2H₂O / HCl, Solvent-free | 3,4-Dihydropyrimidin-2(1H)-one | >90 | [2] |
| Acetylacetone | Pinner Synthesis | Guanidine hydrochloride | Various aldehydes | Ethanol, pH 6, Reflux | Tetrahydropyrimidine | Good to excellent | [3] |
| Malononitrile | Multicomponent | Thiourea/Urea | Various aldehydes | MgO, Ethanol, Reflux | 2-Amino-5-cyanopyrimidine | High yields | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of synthetic procedures. The following are representative experimental protocols for pyrimidine synthesis using the discussed alternative reagents.
Protocol 1: Synthesis of 4,6-dihydroxypyrimidine from Diethyl Malonate
This protocol is a general procedure for the condensation of a malonic ester with formamide to produce a dihydroxypyrimidine.
Materials:
-
Diethyl malonate
-
Formamide
-
Sodium methoxide
-
Methanol
-
Hydrochloric acid
Procedure:
-
A solution of sodium methoxide in methanol is prepared in a suitable reactor.
-
Formamide is added to the sodium methoxide solution.
-
The mixture is heated to a specified temperature (e.g., 60-75°C).
-
Diethyl malonate is then added dropwise or continuously to the stirred mixture over a period of time, maintaining the reaction temperature.
-
The reaction mixture is refluxed for several hours.
-
After completion, the reaction mixture is cooled, and the solvent may be removed by distillation.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the 4,6-dihydroxypyrimidine.
-
The solid product is collected by filtration, washed with water, and dried.
For a specific example yielding 84.0% of 4,6-dihydroxypyrimidine, 2.50 mol of dimethyl malonate was added to 8.25 mol of sodium methoxide and 5.60 mol of formamide in methanol, followed by heating[5].
Protocol 2: Synthesis of a 3,4-Dihydropyrimidin-2(1H)-one from Ethyl Acetoacetate (Classical Biginelli Reaction)
This is a typical procedure for the one-pot, three-component Biginelli reaction.
Materials:
-
Benzaldehyde (or other aromatic aldehyde)
-
Ethyl acetoacetate
-
Urea (or thiourea)
-
Hydrochloric acid (catalytic amount)
-
Ethanol
Procedure:
-
A mixture of the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1 mmol), and a catalytic amount of HCl is prepared in a round-bottom flask.
-
Ethanol is added as the solvent.
-
The mixture is refluxed for a specified time (e.g., 3 hours).
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol to yield the pure dihydropyrimidinone[2].
Protocol 3: Synthesis of a Tetrahydropyrimidine Derivative from Acetylacetone
This protocol describes a multicomponent reaction to form a tetrahydropyrimidine derivative.
Materials:
-
Acetylacetone
-
An appropriate aldehyde
-
Guanidine hydrochloride
-
Absolute ethanol
Procedure:
-
A mixture of acetylacetone (0.03 mol), the desired aldehyde (0.025 mol), and guanidine hydrochloride (0.022 mol) is prepared in absolute ethanol (100 mL).
-
The pH of the mixture is adjusted to 6.
-
The reaction mixture is refluxed for 6-20 hours at 90°C.
-
After cooling, the precipitate is filtered and recrystallized from ethanol to give the pure product[3].
Reaction Pathways and Experimental Workflows
Visualizing the reaction mechanisms and experimental setups can aid in understanding and executing the synthesis of pyrimidines.
Caption: Simplified mechanism of the Biginelli reaction.
References
A Comparative Guide to the Application of Dialkyl Malonates in Pyrimidine Synthesis
Introduction
This guide provides a comparative analysis of reaction yields using dialkyl malonates, with a primary focus on Dimethyl Malonate, as key reagents in the synthesis of pyrimidine derivatives and other heterocyclic compounds. While specific quantitative data for reactions utilizing Dimethyl 2-(2-pyrimidyl)malonate as a starting material is not extensively available in the surveyed literature, the foundational role of its parent compound, Dimethyl Malonate, is well-documented. This analysis will serve as a valuable resource for researchers, scientists, and professionals in drug development by comparing the performance of Dimethyl Malonate with alternatives like Diethyl Malonate under various reaction conditions. The guide presents supporting experimental data, detailed protocols, and visual workflows to aid in the selection of optimal synthetic strategies.
Performance Comparison of Dialkyl Malonates in Synthesis
The choice of a malonic ester derivative can significantly influence reaction efficiency, yield, and the scope of achievable molecular structures. The following table summarizes quantitative yield data from several key reaction types involving Dimethyl Malonate and provides context for comparison with other synthetic precursors.
| Reagent | Reaction Type | Substrates | Catalyst/Conditions | Yield (%) | Reference |
| Dimethyl Malonate | Multicomponent Reaction | Salicylaldehyde, 2-aminoprop-1-ene-1,1,3-tricarbonitrile | DMSO, Ambient Temp., 24h | 90% | [1] |
| Dimethyl Malonate | Biginelli Reaction | Cinnamaldehyde, Urea/Thiourea | Microwave Irradiation | Good | [2] |
| Dimethyl Malonate | Knoevenagel Condensation | p-tolualdehyde | Piperidine/Acetic Acid, Benzene, Reflux, 24h | 95% | [3] |
| Dimethyl Malonate | Chlorination | Sulfuryl Chloride | - | 75% (Purity) | |
| Diethyl Malonate | Cyclocondensation | 1,3-Dinucleophiles | Elevated Temperatures | <5% - 78% | [4] |
| Malonic Acid | Decarboxylative Addition | 4-trifluoromethylpyrimidin-2(1H)-ones | Organic Base | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic outcomes. Below are protocols for key reactions cited in the performance comparison table.
Protocol 1: Multicomponent Synthesis of a Chromeno[2,3-b]pyridine Derivative[1]
This protocol details the synthesis of Dimethyl 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate, achieving a high yield through a one-pot process.
-
Reagents:
-
Salicylaldehyde (1 mmol, 0.122 g)
-
2-aminoprop-1-ene-1,1,3-tricarbonitrile (1 mmol, 0.132 g)
-
Dimethyl Malonate (1 mmol, 0.132 g)
-
Dimethyl Sulfoxide (DMSO) (5 mL)
-
-
Procedure:
-
Combine salicylaldehyde, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, and dimethyl malonate in 5 mL of DMSO in a suitable reaction vessel.
-
Stir the mixture at ambient temperature for 24 hours.
-
Upon completion of the reaction, add 15 mL of water to the solution to induce precipitation of the product.
-
Filter the resulting solid.
-
Wash the isolated solid with chilled ethanol (2 x 3 mL).
-
Dry the solid to obtain the pure final product.
-
-
Yield: 90% (0.331 g).
Protocol 2: Knoevenagel Condensation for Alkylidene Malonate Synthesis[3]
This protocol describes the synthesis of Dimethyl 2-(4-methylbenzylidene)malonate.
-
Reagents:
-
p-tolualdehyde (12 mmol, 1.44 g)
-
Dimethyl Malonate (13 mmol, 1.72 g)
-
Piperidine (0.12 mmol, 11 µL)
-
Acetic Acid (0.12 mmol, 7 µL)
-
Benzene (25 mL)
-
-
Procedure:
-
To a 150 mL flame-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add benzene, p-tolualdehyde, piperidine, acetic acid, and dimethyl malonate under an argon atmosphere.
-
Reflux the reaction mixture for 24 hours. Monitor progress via ¹H-NMR spectroscopy.
-
After completion, cool the mixture and dilute with ethyl acetate (50 mL).
-
Perform an aqueous workup by extracting with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Purify the crude product using flash column chromatography (petroleum ether/ethyl acetate, 95:5 v/v) to yield the final product.
-
-
Yield: 95% (2.67 g).
Visualizing Synthetic Processes
Diagrams of experimental workflows and logical comparisons provide a clear and immediate understanding of complex processes. The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of using Dimethyl Malonate in synthesis.
Caption: General experimental workflow for synthesis using Dimethyl Malonate.
Caption: Comparative logic of yields for Dimethyl vs. Diethyl Malonate.
References
A Spectroscopic Guide to Dimethyl 2-(2-pyrimidyl)malonate and Its Derivatives
For researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of the spectroscopic properties of Dimethyl 2-(2-pyrimidyl)malonate derivatives. The following sections detail the experimental data and protocols essential for the characterization of this class of compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for dimethyl malonate and a series of its pyrimidine derivatives. This data is crucial for identifying and comparing these compounds. The derivatives were synthesized through a three-component Biginelli reaction of dimethyl malonate with various aldehydes and urea, thiourea, or thiosemicarbazide.[1]
Table 1: FTIR Spectral Data (cm⁻¹) of Dimethyl Malonate and its Pyrimidine Derivatives [1]
| Compound | C=O (Ester) | C-H (Aliphatic) | N-H/O-H | Other Key Absorptions |
| Dimethyl Malonate | ~1740 | ~2950, ~2850 | - | C-O stretch (~1250-1150) |
| Derivative A1 | 1653 | 2989 | 3525 | C=C (Aromatic), C-N |
| Derivative A2 | 1733 | 2991 | 3447 | C=C (Aromatic), C-N |
| Derivative A3 | 1695 | 2955 | 3382, 3155 | C=C (Aromatic), C-N |
| Derivative A4 | 1693 | 2953 | 3379, 3155 | C=C (Aromatic), C-N |
| Derivative A5 | 1697 | 2951 | 3380, 3145 | C=C (Aromatic), C-N |
| Derivative A6 | 1730 | 2844 | 3450 | C=C (Aromatic), C-N |
| Derivative A7 | 1690 | 2950 | 3380, 3150 | C=C (Aromatic), C-N |
| Derivative A8 | 1687 | 2948 | 3375, 3140 | C=C (Aromatic), C-N |
| Derivative A9 | 1699 | 2958 | 3450 (stretch) | C=C (Aromatic), C-N |
| Derivative A10 | 1732 | 2921 | 3448 (stretch) | C=C (Aromatic), C-N |
Table 2: ¹H NMR Spectral Data (δ, ppm) of Pyrimidine Derivatives of Dimethyl Malonate in DMSO-d₆ [1]
| Compound | NH/OH | Aromatic-H | CH | OCH₃ | Other Key Signals |
| Derivative A7 | 10.37 (NH) | 7.36-6.74 (m) | 3.60 (s) | - | Protons of the specific substituent |
| Derivative A10 | 11.22 (OH), 9.41 (NH) | 7.36-6.74 (m) | 4.75 (s) | 4.31, 3.78 | 5.00 (NH₂) |
Table 3: ¹³C NMR Spectral Data (δ, ppm) of a Representative Pyrimidine Derivative (A10) in DMSO-d₆ [1]
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | 177.91 |
| C=O (Ester) | 148.62 |
| Aromatic-C | 149.32, 143.45, 122.89, 115.74 |
| Other Carbons | 109.81, 81.40, 56.28, 51.81, 47.61 |
Experimental Protocols
Synthesis of Pyrimidine Derivatives from Dimethyl Malonate
The following is a general procedure for the synthesis of pyrimidine derivatives via the Biginelli reaction.[1]
-
Reactant Mixture: In a suitable reaction vessel, combine dimethyl malonate (1 mmol), an appropriate aldehyde (1 mmol), and urea or a urea derivative (e.g., thiourea, thiosemicarbazide) (1.5 mmol).
-
Solvent and Catalyst: The reaction can be carried out in a solvent such as ethanol or under solvent-free conditions. A catalytic amount of an acid (e.g., HCl) or a Lewis acid can be added to facilitate the reaction.
-
Reaction Conditions: The mixture is typically heated under reflux or irradiated in a microwave oven for a specified period. Reaction progress is monitored by thin-layer chromatography.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure pyrimidine derivative.
Spectroscopic Analysis
The following are standard protocols for the spectroscopic characterization of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire the FTIR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Report the absorption frequencies in wavenumbers (cm⁻¹).
-
-
Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source.
-
Acquire the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile).
-
Record the UV-Vis spectrum over a wavelength range of approximately 200-800 nm.
-
Determine the wavelength of maximum absorption (λmax).
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
Safety Operating Guide
Navigating the Safe Disposal of Dimethyl 2-(2-pyrimidyl)malonate: A Procedural Guide
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle Dimethyl 2-(2-pyrimidyl)malonate in accordance with good industrial hygiene and safety practices. Always wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1][2][3] Ensure that an eyewash station and safety shower are readily accessible.[2][4]
Step-by-Step Disposal Protocol
The disposal of this compound is a regulated process that necessitates professional handling. Under no circumstances should this chemical be disposed of with household garbage or flushed down the sanitary sewer.[4][5][6]
-
Waste Characterization : The first step is to characterize the waste material in accordance with local, state, and federal regulations.[2][7] This involves determining if the waste is classified as hazardous.
-
Contact a Licensed Professional Waste Disposal Service : It is mandatory to engage a licensed professional waste disposal service for the management and disposal of this material.[2][4][6] These services are equipped with the expertise and facilities to handle chemical waste in compliance with all regulatory requirements.
-
Proper Containerization :
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.[2][8]
-
The container should be made of a material compatible with the chemical; glass containers are often recommended for solvent-containing wastes.[9]
-
Do not overfill the container; a general guideline is to fill it to no more than 75-80% of its capacity to allow for vapor expansion.[8][9]
-
Ensure the container has a tightly fitting cap to prevent leaks and the release of vapors.[7][9]
-
-
Labeling : Clearly label the waste container with the full chemical name, "this compound," and any known hazards.[7][8] The label should also include the date the waste was first added to the container.[7]
-
Storage : Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as oxidizing agents, reducing agents, acids, and alkalis.[1]
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes general guidelines for chemical waste handling.
| Parameter | Guideline | Source |
| Container Fill Level | Do not exceed 75-80% of the container's capacity. | [8][9] |
| Container Material | Use containers compatible with the waste; glass is recommended for solvents. | [9] |
| Storage Temperature | Store in a cool, well-ventilated area. | [1] |
Experimental Protocols
Detailed experimental protocols for the on-site treatment or neutralization of this compound are not recommended for laboratory personnel. The standard and required procedure is to entrust the disposal to a licensed professional waste disposal service that has established and validated protocols in compliance with all relevant regulations.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Accidental Release Measures
In the event of a spill, evacuate the area and ensure adequate ventilation.[2] For a small spill, absorb the material with an inert dry material and place it in an appropriate waste disposal container.[1] For a large spill, keep it away from heat and sources of ignition and contain the spill to prevent it from entering drains or waterways.[1][2] In either case, the cleanup material should be disposed of as hazardous waste. Finish cleaning the contaminated surface by spreading water on it.[1]
References
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. benchchem.com [benchchem.com]
- 3. carlroth.com [carlroth.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. durhamtech.edu [durhamtech.edu]
- 6. fishersci.com [fishersci.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 9. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
Essential Safety and Operational Guide for Handling Dimethyl 2-(2-pyrimidyl)malonate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate safety, operational, and disposal protocols for Dimethyl 2-(2-pyrimidyl)malonate, ensuring the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, adherence to strict personal protective equipment (PPE) protocols is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards. |
| Hand Protection | Chemical-resistant gloves | Butyl rubber or Nitrile rubber gloves are recommended for handling esters. Inspect gloves prior to use. |
| Body Protection | Laboratory Coat | Standard laboratory coat to prevent skin contact. |
| Respiratory Protection | Respirator (if required) | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if working with aerosols. |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the chemical's stability.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid breathing vapors or mist.[2]
-
Prevent contact with skin and eyes.[2]
-
Use non-sparking tools to prevent ignition sources.[2]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.[2]
-
Keep in a dry, cool, and well-ventilated place.
-
Store at room temperature.[1]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Disposal Procedures
Spill Response:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Disposal:
-
Dispose of waste material in accordance with local, regional, and national regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.[3][4]
-
Do not dispose of down the drain or into the environment.
Experimental Workflow
The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



